(2-Amino-thiazol-5-yl)-acetic acid methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQBFOVDJDGAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359441 | |
| Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110295-93-7 | |
| Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (2-Amino-thiazol-5-yl)-acetic acid methyl ester: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-thiazol-5-yl)-acetic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the 2-aminothiazole moiety, is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a particular focus on its role as a versatile building block in the design and development of novel therapeutics.
Chemical Structure and Physicochemical Properties
This compound possesses a thiazole ring substituted with an amino group at the 2-position and an acetic acid methyl ester group at the 5-position. The presence of these functional groups imparts specific chemical reactivity and allows for diverse structural modifications, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 110295-93-7 |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.20 g/mol |
| Appearance | Predicted: Off-white to yellow solid |
| Solubility | Predicted: Soluble in organic solvents like DMSO and methanol |
| Melting Point | Not available |
Synthesis of this compound
General Experimental Protocol (Hantzsch Thiazole Synthesis)
This protocol describes a plausible route for the synthesis of the title compound.
Materials and Reagents:
-
Methyl 4-chloroacetoacetate (or a similar α-halo-β-ketoester)
-
Thiourea
-
Ethanol (or another suitable solvent)
-
Base (e.g., sodium acetate, triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of Reactants: To this solution, add methyl 4-chloroacetoacetate (1.0 equivalent) and a base (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Isolation: The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Figure 1: Generalized experimental workflow for the synthesis.
Spectroscopic Properties (Predicted)
Experimentally determined spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on the analysis of structurally similar 2-aminothiazole derivatives.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2 | s | 1H | Thiazole-H4 |
| ~7.0 | br s | 2H | -NH₂ |
| ~3.6 | s | 3H | -OCH₃ |
| ~3.5 | s | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~168 | C2 (Thiazole) |
| ~145 | C4 (Thiazole) |
| ~115 | C5 (Thiazole) |
| ~52 | -OCH₃ |
| ~30 | -CH₂- |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amino group) |
| 3100-3000 | C-H stretching (aromatic/vinylic) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester) |
| ~1620 | N-H bending (amino group) |
| ~1550 | C=N stretching (thiazole ring) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 172 | [M]⁺ (Molecular ion) |
| 113 | [M - COOCH₃]⁺ |
Applications in Drug Development
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents.[1] this compound serves as a valuable starting material for the synthesis of more complex molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]
Role as a Pharmacophore in Kinase Inhibitors
A significant application of 2-aminothiazole derivatives is in the development of protein kinase inhibitors.[3] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, making it an effective pharmacophore for designing potent and selective inhibitors.
Derivatives of (2-Amino-thiazol-5-yl)-acetic acid have been investigated as inhibitors of various kinases, including Aurora kinases, which are critical for cell cycle regulation.[4]
Induction of Apoptosis in Cancer Cells
Many 2-aminothiazole derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) in tumor cells.[5] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For instance, these compounds can influence the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade and subsequent cell death.
Figure 2: Simplified signaling pathway for apoptosis induction.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel bioactive compounds. Its inherent 2-aminothiazole scaffold provides a robust platform for the development of potent kinase inhibitors and other therapeutic agents. The synthetic accessibility and potential for diverse chemical modifications make this compound a molecule of high interest for researchers and professionals in the field of drug discovery and development. Further exploration of its derivatives is likely to yield new and effective treatments for a variety of diseases.
References
Spectroscopic Profile of (2-Amino-thiazol-5-yl)-acetic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Amino-thiazol-5-yl)-acetic acid methyl ester (CAS No. 110295-93-7). Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents a combination of expected spectroscopic values derived from closely related analogs and general experimental protocols applicable to this class of compounds. The data is organized for clarity and is intended to support research and development activities involving this chemical entity.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on the analysis of similar structures and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH₂ | ~7.0 - 7.5 | Broad Singlet | - | Chemical shift can be variable and concentration-dependent. |
| Thiazole H-4 | ~6.5 - 7.0 | Singlet | - | The proton on the thiazole ring. |
| CH₂ | ~3.6 - 3.8 | Singlet | - | Methylene protons adjacent to the ester and thiazole ring. |
| OCH₃ | ~3.7 | Singlet | - | Methyl protons of the ester group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | ~170 - 175 | Carbonyl carbon of the methyl ester. |
| C-2 (Thiazole) | ~165 - 170 | Carbon bearing the amino group. |
| C-5 (Thiazole) | ~125 - 135 | Carbon to which the acetic acid methyl ester group is attached. |
| C-4 (Thiazole) | ~110 - 120 | Carbon adjacent to the sulfur atom. |
| OCH₃ | ~50 - 55 | Methyl carbon of the ester group. |
| CH₂ | ~30 - 35 | Methylene carbon. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino) | 3100 - 3400 | Medium-Strong, Broad | Indicates the presence of the primary amine. |
| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium | Associated with the C-H bond on the thiazole ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the methylene and methyl groups. |
| C=O Stretch (Ester) | 1735 - 1750 | Strong | Characteristic absorption of the ester carbonyl group. |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | Stretching vibration of the imine bond within the thiazole ring. |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | C-O single bond stretching. |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z Ratio | Notes |
| [M]+ | 172.03 | Molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₂O₂S). |
| [M+H]+ | 173.04 | Protonated molecular ion, commonly observed in soft ionization techniques like ESI. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for aminothiazole derivatives and may require optimization for the specific compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid peak broadening.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum will show the infrared absorption bands of the compound.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can be used.
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure accurate mass measurement.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical flow from synthesis to structural confirmation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Amino-thiazol-5-yl)-acetic acid methyl ester
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Amino-thiazol-5-yl)-acetic acid methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering predicted spectral data, experimental methodologies, and visual representations of the molecular structure and analytical workflow.
Predicted Spectroscopic Data
Due to the absence of directly published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from the analysis of structurally analogous compounds, including various 2-aminothiazole derivatives and methyl acetate.[1][2][3][4][5][6][7][8] The spectra are referenced to a standard solvent, DMSO-d₆.[1][9]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 | Singlet | 1H | Thiazole C4-H |
| ~ 7.00 | Broad Singlet | 2H | -NH₂ |
| ~ 3.75 | Singlet | 2H | -CH₂- |
| ~ 3.65 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.0 | C=O (ester) |
| ~ 168.0 | C2 (Thiazole, C-NH₂) |
| ~ 148.0 | C5 (Thiazole) |
| ~ 115.0 | C4 (Thiazole) |
| ~ 52.0 | -OCH₃ |
| ~ 32.0 | -CH₂- |
Experimental Protocols
The following provides a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of solvent is crucial, and DMSO-d₆ is often suitable for aminothiazole compounds.[1][9]
-
Dissolution: Securely cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. If necessary, gentle heating or sonication can be applied to aid dissolution.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, modern spectrometers can also reference the residual solvent peak.[10]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with spectral quality.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Tuning and Shimming: The instrument's probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans may be necessary to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atoms labeled corresponding to the predicted NMR data.
Caption: Molecular structure of this compound with predicted NMR assignments.
Experimental Workflow for NMR Analysis
This diagram outlines the general workflow for obtaining and analyzing NMR data for a chemical compound.
Caption: Generalized experimental workflow for NMR analysis.
References
- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sjpas.com [sjpas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. epubl.ktu.edu [epubl.ktu.edu]
The Versatility of the 2-Amino Group in Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in clinically significant drugs, such as the anticancer agents Dasatinib and Alpelisib, underscores the importance of understanding the reactivity of its constituent functional groups.[1] The exocyclic 2-amino group, in particular, serves as a versatile handle for synthetic modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the reactivity of the 2-amino group in aminothiazole derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development.
Core Reactivity of the 2-Amino Group
The reactivity of the 2-amino group in 2-aminothiazole is characterized by its nucleophilic nature. It readily participates in a variety of chemical transformations, allowing for the introduction of diverse substituents. This versatility is pivotal in the construction of compound libraries for structure-activity relationship (SAR) studies. Key reactions involving the 2-amino group include acylation, alkylation, sulfonylation, urea and thiourea formation, and condensation with carbonyl compounds to form Schiff bases.
The basicity of the 2-amino group is a key determinant of its reactivity. The pKa of 2-aminothiazole is approximately 5.36, indicating it is a weak base.[2] This property influences its nucleophilicity and the conditions required for various chemical transformations.
Key Derivatization Reactions and Experimental Protocols
The following sections detail common derivatization reactions of the 2-amino group, complete with generalized experimental protocols. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Acylation
Acylation of the 2-amino group is a fundamental transformation for introducing amide functionalities. This is a widely used strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target engagement.
Experimental Protocol: Acylation with Acyl Chlorides
A solution of a 2-aminothiazole derivative and a base (e.g., triethylamine or pyridine) in a suitable aprotic solvent (e.g., dry acetone, benzene, or dichloromethane) is prepared.[3][4] The acyl chloride is added dropwise, often at a reduced temperature to control the reaction's exothermicity. The reaction mixture is then stirred at room temperature or heated to reflux until completion, as monitored by thin-layer chromatography (TLC).[3] Work-up typically involves filtration to remove any precipitated salts, followed by washing of the organic phase, drying, and solvent evaporation.[3] Purification is often achieved by recrystallization or column chromatography.
Alkylation
N-alkylation introduces alkyl or arylalkyl substituents to the 2-amino group, which can significantly impact a compound's lipophilicity and steric profile. Regioselectivity can be a challenge in the alkylation of 2-aminothiazoles, as reaction can occur at either the exocyclic amino nitrogen or the endocyclic ring nitrogen.[5]
Experimental Protocol: Reductive Amination
A common and selective method for N-alkylation is reductive amination.[5] A 2-aminothiazole derivative is reacted with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or dichloroethane. The initial formation of an imine or enamine intermediate is followed by in-situ reduction to yield the N-alkylated product.[5]
Sulfonylation
The introduction of a sulfonyl group can impart significant changes to the electronic and steric properties of the molecule, often enhancing its biological activity.
Experimental Protocol: Sulfonylation with Sulfonyl Chlorides
2-aminothiazole is reacted with a sulfonyl chloride in the presence of a base, such as sodium acetate, in an aqueous medium.[1] The reaction mixture is heated for several hours to drive the reaction to completion.[1] Upon cooling, the sulfonamide product often precipitates and can be collected by filtration, followed by washing and recrystallization.
Urea and Thiourea Formation
Urea and thiourea moieties are important pharmacophores known to participate in hydrogen bonding interactions with biological targets.
Experimental Protocol: Urea Formation with Isocyanates
A 2-aminothiazole derivative is treated with an isocyanate in a suitable solvent like dimethylformamide (DMF), often in the presence of a base such as potassium carbonate.[1] The reaction is typically stirred at room temperature and may be heated to reflux to ensure completion. The product is then isolated by precipitation and purified by recrystallization. For thiourea formation, an isothiocyanate is used in place of an isocyanate.[6]
Schiff Base Formation
The condensation of the 2-amino group with aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further synthetic transformations or possess intrinsic biological activity.
Experimental Protocol: Schiff Base Formation with Aldehydes
Equimolar amounts of a 2-aminothiazole derivative and an aldehyde are dissolved in an alcohol, such as ethanol.[7][8] A catalytic amount of acid (e.g., glacial acetic acid or concentrated sulfuric acid) is often added.[7][8] The reaction is typically stirred at room temperature or refluxed for a period of minutes to hours.[7][8] The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.[7]
Quantitative Data Summary
The following tables summarize quantitative data for various derivatization reactions of the 2-amino group on the thiazole ring, providing a comparative overview of reaction yields under different conditions.
| Acylation | |||||
| Acylating Agent | Substrate | Solvent | Base/Catalyst | Conditions | Yield (%) |
| Acetyl chloride | 2-Aminothiazole | Dry Acetone | - | Reflux, 2h | Not specified |
| Chloroacetyl chloride | 2-Aminobenzothiazole | Benzene | Triethylamine | Ice-cold to Reflux, 10h | 75 |
| Benzoyl chloride | 2-Amino-4-phenylthiazole | Dry Pyridine | - | Not specified | High |
| Acetic Anhydride | 2-Amino-5-(4-acetylphenylazo)-thiazole | - | - | Solvent-free | Not specified |
| Glacial Acetic Acid | 2-Aminobenzothiazole | Acetic Acid | - | Reflux, 8-10h | 88 |
| Sulfonylation | |||||
| Sulfonylating Agent | Substrate | Solvent | Base | Conditions | Yield (%) |
| Benzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85°C, 6h | 80 |
| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85°C, 4h | 69 |
| 4-Nitrobenzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85°C, 4h | 70 |
| Urea and Thiourea Formation | |||||
| Reagent | Substrate | Solvent | Base | Conditions | Yield (%) |
| m-Toluyl isocyanate | 2-Aminothiazole | DMFA | K₂CO₃ | RT to reflux, 4-8h | 62-High |
| Phenyl isothiocyanate derivatives | Ethyl 2-aminothiazole-4-carboxylate | Not specified | - | Not specified | Not specified |
| Schiff Base Formation | |||||
| Aldehyde/Ketone | Substrate | Solvent | Catalyst | Conditions | Yield (%) |
| Benzaldehyde | 2-Aminothiazole | Ethanol | conc. HCl | RT, 1h | 95.6 |
| Aromatic aldehydes | 2-Amino-4-phenylthiazole | Ethanol | - | Reflux | Good |
| Indole-3-carbaldehyde | Substituted 2-aminothiazoles | Dry Ethanol | conc. H₂SO₄ | Reflux, 3-4h | Not specified |
| Alkylation | ||||
| Alkylating Agent | Substrate | Solvent | Catalyst/Conditions | Yield (%) |
| 1,4-Bis(bromomethyl)benzene | Substituted 2-aminobenzothiazole | Acetonitrile | Al₂O₃-KNO₃, RT, 1-7h | Not specified |
| α-Iodo methyl ketones | 2-Amino-1,3-benzothiazole | - | - | 51-74 |
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the derivatization of 2-aminothiazole and the signaling pathways inhibited by 2-aminothiazole-containing drugs.
Caption: General experimental workflow for the derivatization of 2-aminothiazole.
Caption: Simplified PI3K/AKT signaling pathway inhibited by Alpelisib.
Caption: Simplified BCR-ABL/SRC kinase signaling pathway inhibited by Dasatinib.
Conclusion
The 2-amino group of the aminothiazole ring is a highly valuable and reactive functional group in the field of medicinal chemistry. Its susceptibility to a wide range of chemical modifications provides a powerful platform for the synthesis of diverse compound libraries. A thorough understanding of the reaction conditions and protocols for derivatizing this group is essential for the rational design and development of novel therapeutic agents. The information presented in this guide serves as a foundational resource for scientists and researchers aiming to leverage the synthetic versatility of 2-aminothiazole derivatives in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. sjpas.com [sjpas.com]
The Hantzsch Thiazole Synthesis: A Comprehensive Guide to 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole and its derivatives. This in-depth technical guide provides a detailed exploration of the Hantzsch synthesis specifically tailored for the production of 2-aminothiazole derivatives, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough understanding of the reaction mechanism, detailed experimental protocols, and a comparative analysis of reaction parameters for the synthesis of a variety of 2-aminothiazole derivatives.
Core Reaction and Mechanism
The Hantzsch thiazole synthesis fundamentally involves the reaction of an α-halocarbonyl compound with a thioamide-containing reactant.[1] For the specific synthesis of 2-aminothiazole derivatives, thiourea or its substituted analogues are employed as the thioamide component. The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles is as follows:
-
Nucleophilic Attack: The sulfur atom of the thiourea, being a potent nucleophile, attacks the α-carbon of the halocarbonyl compound, displacing the halide ion in an SN2 reaction. This initial step forms an S-alkylated isothiouronium salt intermediate.
-
Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon. This cyclization step results in the formation of a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxylated thiazoline intermediate, leading to the formation of the stable aromatic 2-aminothiazole ring system.
Quantitative Data on 2-Aminothiazole Synthesis
The Hantzsch synthesis is a versatile method applicable to a wide range of substrates. The following table summarizes various reaction conditions and corresponding yields for the synthesis of different 2-aminothiazole derivatives, providing a comparative overview for researchers.
| α-Haloketone/Ketone | Thioamide | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Bromophenacyl bromide | Thiourea | Lactic Acid/NBS | Lactic Acid | 90-100 | 10-15 min | 96 | [2] |
| Acetophenone | Thiourea | CuBr₂ | Dioxane | Reflux | 2 h | 85 | [3] |
| 4-Methoxyacetophenone | Thiourea | CuBr₂ | Dioxane | Reflux | 2 h | 90 | [3] |
| 2-Acetylnaphthalene | Thiourea | CuBr₂ | Dioxane | Reflux | 3 h | 82 | [3] |
| Acetophenone | N-Methylthiourea | CuBr₂ | Dioxane | Reflux | 4 h | 80 | [3] |
| 4-Fluoroacetophenone | N-Phenylthiourea | CuBr₂ | Dioxane | Reflux | 6 h | 70 | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiW.SiO₂ | EtOH/Water (1:1) | 65 | 2-3.5 h | 79-90 | [4] |
| 2-Bromo-1-(pyridin-2-yl)ethanone | 1-(4-(trifluoromethyl)phenyl)thiourea | Triethylamine | DMF | 70 | 2 h | Not specified | [5] |
| 2'-Hydroxy-5'-chloro-α-haloketones | Thiourea | None | Solvent-free | RT | Not specified | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.
Protocol 1: One-Pot Synthesis of 4-(4-Bromophenyl)thiazol-2-amine[2]
This protocol details a green and efficient one-pot synthesis using lactic acid as both a catalyst and a solvent.
-
Reactants and Reagents:
-
4-Bromoacetophenone (1 mmol)
-
N-Bromosuccinimide (NBS) (1 mmol)
-
Thiourea (1.2 mmol)
-
Lactic Acid (2 mL)
-
-
Procedure:
-
To a stirred solution of 4-bromoacetophenone in lactic acid, add N-bromosuccinimide.
-
Heat the reaction mixture to 90-100 °C.
-
Add thiourea to the reaction mixture.
-
Continue stirring at 90-100 °C for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 4-(4-bromophenyl)thiazol-2-amine.
-
Protocol 2: Conventional Synthesis of 2-Amino-4-arylthiazoles[3]
This protocol describes a widely used method involving the in-situ bromination of an aromatic ketone followed by cyclization.
-
Reactants and Reagents:
-
Aromatic methyl ketone (1 mmol)
-
Copper(II) Bromide (CuBr₂) (2.2 mmol)
-
Thiourea (1.2 mmol)
-
Dioxane (solvent)
-
-
Procedure:
-
A mixture of the aromatic methyl ketone and copper(II) bromide in dioxane is refluxed. The progress of the α-bromination is monitored by TLC.
-
After the disappearance of the starting ketone, thiourea is added to the reaction mixture.
-
The resulting mixture is refluxed for the specified time (see table above).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is treated with aqueous ammonia to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the one-pot Hantzsch synthesis of 2-aminothiazole derivatives.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Sulfanilamide (C6H8N2O2S): Synthesis, Mechanism of Action, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound C6H8N2O2S, identified as the seminal sulfonamide antibiotic, Sulfanilamide. With a molecular weight of approximately 172.21 g/mol , Sulfanilamide has played a pivotal role in the history of antimicrobial chemotherapy.[1] This document details its primary mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. We present detailed experimental protocols for its chemical synthesis and for a spectrophotometric assay to evaluate its inhibitory activity against DHPS. Furthermore, this guide summarizes key pharmacokinetic parameters and discusses the molecular basis of bacterial resistance to this class of antibiotics. All quantitative data are presented in structured tables for clarity and comparative analysis. Diagrams illustrating the folic acid synthesis pathway, the experimental workflow for DHPS inhibition, and the chemical synthesis process are provided to enhance understanding.
Introduction
Sulfanilamide (4-aminobenzenesulfonamide) is an organic sulfur compound that marked the dawn of the antibiotic era.[2] Its discovery as an effective antimicrobial agent revolutionized the treatment of bacterial infections. Belonging to the sulfonamide class of drugs, it is a structural analog of para-aminobenzoic acid (PABA).[1][3] This structural mimicry is the basis of its bacteriostatic action, as it interferes with the de novo synthesis of folate, an essential nutrient for bacterial proliferation.[1][3] Mammalian cells are unaffected as they obtain folate from their diet.
Physicochemical Properties
Sulfanilamide is a white to yellowish-white crystalline powder.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C6H8N2O2S | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| CAS Number | 63-74-1 | [1] |
| IUPAC Name | 4-aminobenzenesulfonamide | [1] |
| Melting Point | 164.5-166.5 °C | [3] |
| Solubility in Water | 5 g/L at 25 °C | |
| pKa | ~10 | |
| LogP | -0.6 | [1] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfanilamide exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[3][4] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid. Folic acid is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. By binding to the PABA-binding site on DHPS, Sulfanilamide prevents the natural substrate from binding, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.
References
- 1. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Key Intermediates in the Synthesis of Cefditoren Pivoxil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core intermediates and synthetic pathways involved in the production of Cefditoren Pivoxil, a third-generation oral cephalosporin antibiotic. This document details the critical chemical transformations, presents quantitative data for process optimization, and offers detailed experimental protocols for the synthesis of key intermediates.
Introduction
Cefditoren pivoxil is the pivaloyloxymethyl ester prodrug of cefditoren, which exhibits broad-spectrum antibacterial activity. The synthesis of this complex molecule involves several key intermediates, the efficient preparation of which is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). This guide focuses on the synthesis of the pivotal intermediate, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) , and its subsequent conversion to Cefditoren Pivoxil.
Two primary synthetic routes for 7-ATCA are discussed: one commencing from 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE) and another from 7-aminocephalosporanic acid (7-ACA).
Key Intermediates and Synthetic Pathways
The synthesis of Cefditoren Pivoxil is a multi-step process with several critical intermediates. The core of the synthesis is the construction of the cephem nucleus with the specific vinylthiazole side chain at the C-3 position and the aminothiazole side chain at the C-7 position.
A pivotal intermediate in many synthetic routes is 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) . The stereochemistry of the vinyl group at the C-3 position is crucial for the drug's efficacy, with the (Z)-isomer being the desired active form.
The final step in the synthesis is the esterification of the carboxylic acid at the C-4 position with pivaloyloxymethyl iodide to yield the prodrug, Cefditoren Pivoxil.
Data Presentation
The following tables summarize quantitative data for the key reaction steps, compiled from various patented processes. This allows for a comparative analysis of different synthetic strategies.
Table 1: Synthesis of 7-Phenylacetamido-3-[(Z)-2-(4-methyl-5-thiazole)vinyl]-3-cephem-4-carboxylic acid p-methoxybenzyl ester (Intermediate 1)
| Parameter | Route 1 (GCLE) | Reference |
| Starting Material | GCLE | [1] |
| Key Reagents | Triphenylphosphine, NaI, 4-methyl-5-thiazolecarboxaldehyde | [1] |
| Solvent | Dichloromethane, Water | [1] |
| Reaction Temperature | -25°C to 30°C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | 94.4 - 95.5% | [1] |
| Purity | Not specified |
Table 2: Synthesis of 7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA)
| Parameter | Route 1 (from Intermediate 1) | Route 2 (from 7-AVCA) | Reference |
| Starting Material | Intermediate 1 | 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | [1][2] |
| Key Reagents | Immobilized Penicillin Acylase | 4-Methyl-5-bromothiazole, Palladium acetate, Triphenylphosphine, Sodium carbonate | [1][2] |
| Solvent | Water, Butyl acetate | 1-Methyl-3-hexylimidazolium tetrafluoroborate (ionic liquid) | [1][2] |
| Reaction Temperature | 40-50°C (hydrolysis) | 100°C | [1][2] |
| Reaction Time | 2 hours (enzymatic) | 5 hours | [2] |
| Yield | Not specified | 87% | [2] |
| Purity | >99% | 99% | [2] |
Table 3: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium
| Parameter | Value | Reference |
| Starting Material | Cefditoren Sodium (wet product) | [2] |
| Key Reagents | Iodomethyl pivalate, Tetrabutylammonium bromide | [2] |
| Solvent | Dichloromethane, Water | [2] |
| Reaction Temperature | 0-25°C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 93 - 95.3% | [2] |
| Purity | 99.7 - 99.85% | [2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates.
Protocol 1: Synthesis of 7-Phenylacetamido-3-[(Z)-2-(4-methyl-5-thiazole)vinyl]-3-cephem-4-carboxylic acid p-methoxybenzyl ester (Intermediate 1) from GCLE[1]
Materials:
-
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE)
-
Anhydrous sodium iodide (NaI)
-
Triphenylphosphine (PPh₃)
-
4-Methyl-5-thiazolecarboxaldehyde
-
Dichloromethane (DCM)
-
Purified water
-
2% Sodium hydroxide solution
-
5% Sodium sulfite solution
-
Methanol
Procedure:
-
To a reaction vessel, add purified water (100 L), dichloromethane (100 L), GCLE (25 kg), anhydrous sodium iodide (8.2 kg), and triphenylphosphine (14.5 kg).
-
Stir the mixture at 30°C for 1.5 hours.
-
Cool the reaction mixture to 0°C and adjust the pH to 7 by dropwise addition of 2% sodium hydroxide solution.
-
Separate the layers and cool the organic (dichloromethane) layer to -25°C.
-
Add 4-methyl-5-thiazolecarboxaldehyde (20 kg) to the cooled organic layer and allow the reaction to proceed overnight with insulation.
-
After the reaction is complete, add 5% sodium sulfite solution (150 L) and stir for 30 minutes.
-
Separate the layers and concentrate the dichloromethane layer under vacuum until dry.
-
Add methanol (200 L) to the residue and stir at 0°C for 2 hours to induce crystallization.
-
Collect the solid product by centrifugation to obtain the title compound.
Protocol 2: Synthesis of 7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) via Enzymatic Hydrolysis[1]
Materials:
-
7-Phenylacetamido-3-[(Z)-2-(4-methylthiazole)vinyl]-3-cephem-4-carboxylic acid p-methoxybenzyl ester (Intermediate 1)
-
Phenol
-
Butyl acetate
-
1% Sodium bicarbonate solution
-
Immobilized penicillin acylase
-
Ammonia solution
-
Dilute sulfuric acid
Procedure:
-
In a reactor, add Intermediate 1 to phenol at 40-50°C and allow the reaction to proceed overnight.
-
After completion, add butyl acetate and 1% sodium bicarbonate solution, stir, and separate the layers. Collect the aqueous layer.
-
To the aqueous layer, add immobilized penicillin acylase.
-
Adjust the pH to 7.5-8.0 by dropwise addition of ammonia solution and maintain for 2 hours.
-
Filter the reaction mixture and collect the filtrate.
-
Wash the filter cake with water and combine the filtrates.
-
Adjust the pH of the combined filtrate to 3.5-4.0 with dilute sulfuric acid.
-
Cool the solution to 0-5°C to precipitate the product.
-
Collect the solid 7-ATCA by centrifugation.
Protocol 3: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium[2]
Materials:
-
Cefditoren sodium (wet product)
-
Dichloromethane (DCM)
-
Purified water
-
Tetrabutylammonium bromide
-
Iodomethyl pivalate
Procedure:
-
In a reaction vessel, add purified water (300 ml) and dichloromethane (120 ml).
-
Control the temperature between 0-25°C and add the wet cefditoren sodium product.
-
Stir the mixture and add tetrabutylammonium bromide (2 g) and iodomethyl pivalate (14.96 g - 20.94 g).
-
Stir the reaction mixture for 2 hours.
-
After the reaction, separate the layers and concentrate the organic phase.
-
Induce crystallization by dropwise addition of purified water (500 ml) to obtain the crude Cefditoren Pivoxil.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
References
An In-depth Technical Guide to Thiazole Ring Synthesis: Methods and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds, from natural products to synthetic drugs, underscores the critical importance of efficient and versatile synthetic methodologies for its construction. This technical guide provides a comprehensive overview of the core methods for thiazole ring synthesis, detailing their mechanisms, experimental protocols, and quantitative data to aid researchers in the strategic design and execution of synthetic routes toward novel thiazole-containing entities.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most classic and widely employed method for the preparation of thiazole derivatives.[1][2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][3] This method is valued for its reliability, generally high yields, and the ability to introduce a variety of substituents onto the thiazole ring.
Mechanism
The mechanism of the Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
The reaction initiates with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an S-alkylated intermediate.[4] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon to form a five-membered hydroxythiazoline intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic thiazole ring.
Quantitative Data
The Hantzsch synthesis is known for its generally good to excellent yields, which can be influenced by reaction conditions and the nature of the substrates. Modern variations, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields.
| R1 | R2 | R3 | Thio-component | Reaction Conditions | Time | Yield (%) | Reference |
| NH2 | Phenyl | H | Thiourea | Ethanol, Reflux | 8 h | - | [5] |
| NH2 | 4-Chlorophenyl | H | Thiourea | Ethanol, Reflux | - | 92 | [6] |
| NH2 | 4-Bromophenyl | H | Thiourea | Ethanol, Reflux | - | 94 | [6] |
| NH2 | 4-Nitrophenyl | H | Thiourea | Ethanol, Reflux | - | 90 | [6] |
| NH2 | Phenyl | H | Thiourea | Microwave (320W) | 10-15 min | High | [5] |
| Phenyl | Phenyl | H | Thiobenzamide | Methanol, 60°C | - | 18-20 | [7] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[8]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing a 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Purification and Characterization: The crude product can be purified by recrystallization from ethanol. The purity and identity of the compound can be confirmed by determining its melting point and by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.
Gabriel Thiazole Synthesis
The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the reaction of an α-acylaminoketone with a thionating agent, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[7]
Mechanism
The mechanism of the Gabriel synthesis involves the thionation of the amide and ketone carbonyl groups, followed by an intramolecular cyclization and dehydration.
Caption: The proposed reaction mechanism of the Gabriel thiazole synthesis.
The reaction is believed to proceed via the conversion of both the amide and ketone carbonyls to their thio-analogs by the thionating agent. The resulting intermediate then undergoes an intramolecular cyclization, driven by the nucleophilicity of the thioamide sulfur attacking the thioketone carbon. A final dehydration step yields the aromatic 2,5-disubstituted thiazole.
Quantitative Data
The Gabriel synthesis is a classical method, and while it is effective for certain substrates, it can suffer from harsh reaction conditions and sometimes unsatisfactory yields.[9]
| R1 | R2 | Thionating Agent | Reaction Conditions | Yield (%) | Reference |
| Methyl | Methyl | P₂S₅ | Heating | - | [7] |
| Phenyl | Alkyl | P₂S₅ | - | - |
Experimental Protocol: General Procedure for Gabriel Synthesis
This protocol provides a general outline for the synthesis of 2,5-disubstituted thiazoles via the Gabriel method.[7]
Materials:
-
α-Acylaminoketone
-
Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent
Procedure:
-
Mix the α-acylaminoketone with an equimolar amount of the thionating agent.
-
Heat the mixture, often to high temperatures (e.g., 170°C), for a sufficient period to ensure the completion of the reaction.[10]
-
After cooling, the reaction mixture is typically worked up by quenching with a suitable solvent and then purified.
Purification and Characterization: Purification is usually achieved by chromatography on silica gel. The structure of the product is confirmed by spectroscopic analysis.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles.[1] This reaction involves the treatment of α-aminonitriles with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions.
Mechanism
The mechanism of the Cook-Heilbron synthesis, when using an α-aminonitrile and carbon disulfide, is as follows:
Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.
The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide to form a dithiocarbamate intermediate. This intermediate then undergoes an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon to form a 5-imino-2-thione thiazolidine ring. Finally, a tautomerization of this intermediate leads to the aromatic 5-aminothiazole product.
Quantitative Data
The Cook-Heilbron synthesis is known for proceeding under mild conditions and often provides good yields of 5-aminothiazoles.
| α-Aminonitrile | Reagent | Product | Yield (%) | Reference |
| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | - | |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | - | |
| Aminoacetonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole | - | [10] |
Experimental Protocol: General Procedure for Cook-Heilbron Synthesis
This protocol outlines a general procedure for the synthesis of 5-aminothiazoles using the Cook-Heilbron method.
Materials:
-
α-Aminonitrile
-
Carbon disulfide (or other suitable reagent)
-
Solvent (e.g., aqueous or organic)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent.
-
Add the carbon disulfide (or other reagent) to the solution at room temperature.
-
Stir the reaction mixture under mild conditions until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC).
-
The product can then be isolated by filtration or extraction, followed by purification.
Purification and Characterization: The product is typically purified by recrystallization or column chromatography. Characterization is performed using standard spectroscopic methods.
Modern Synthetic Approaches
In addition to the classical methods, several modern and more efficient approaches to thiazole synthesis have been developed. These methods often offer advantages in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields for the synthesis of thiazoles.
Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Synthesis:
| Method | Reaction Time | Yield (%) | Reference |
| Conventional (reflux) | 8 h | - | [5] |
| Microwave (320W) | 10-15 min | High | [5] |
| Conventional (reflux) | 12-14 h | 58 | |
| Microwave | 6-8 min | 90 |
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without the isolation of intermediates. Several one-pot procedures for the synthesis of highly substituted thiazoles have been reported, often based on the Hantzsch condensation.
Flow Chemistry
Continuous flow synthesis offers benefits such as improved safety, scalability, and precise control over reaction parameters. The synthesis of thiazole derivatives in flow reactors has been demonstrated to provide high yields and purity.
Conclusion
The synthesis of the thiazole ring remains a vibrant area of research, driven by the continued importance of this heterocycle in drug discovery and materials science. While classical methods like the Hantzsch, Gabriel, and Cook-Heilbron syntheses continue to be valuable tools, modern approaches such as microwave-assisted synthesis, one-pot reactions, and flow chemistry are providing more efficient, sustainable, and versatile routes to a diverse range of thiazole derivatives. This guide provides a foundational understanding of these key methodologies, equipping researchers with the knowledge to select and apply the most appropriate synthetic strategy for their specific target molecules.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (2-Amino-thiazol-5-yl)-acetic acid methyl ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-thiazol-5-yl)-acetic acid methyl ester is a valuable heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of biologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable ester group, allows for diverse synthetic transformations. These transformations are pivotal in the construction of complex molecules, most notably in the synthesis of semi-synthetic cephalosporin antibiotics and other pharmacologically relevant scaffolds.[1][2] The 2-aminothiazole moiety is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of numerous drugs.[1][3]
Key Applications:
-
Synthesis of Cephalosporin Antibiotics: The aminothiazole ring is a crucial component of the side chain of many third and fourth-generation cephalosporin antibiotics, such as ceftriaxone and cefotaxime. This compound serves as a precursor to these side chains, which are subsequently coupled to the 7-aminocephalosporanic acid (7-ACA) core.[4][5]
-
Development of Novel Bioactive Molecules: The versatile reactivity of this compound allows for its incorporation into a wide range of heterocyclic systems. Derivatives of 2-aminothiazole have shown a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]
-
Scaffold for Combinatorial Chemistry: Due to its amenability to various chemical modifications, this molecule is an excellent scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.
Data Presentation: Synthetic Transformations
The following tables summarize quantitative data for key synthetic transformations involving 2-aminothiazole derivatives, providing a comparative overview of reaction conditions and yields. While specific data for this compound is limited in the reviewed literature, the data for analogous compounds provide valuable insights into expected outcomes.
Table 1: Synthesis of 2-Aminothiazole Acetic Acid Ester Derivatives
| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Ethyl 4-bromo-3-oxopentanoate | Thiourea | Ethanol | Microwave, 100W, 50°C, 5 min | 74 | [6] |
| Ethyl acetoacetate | N-Bromosuccinimide (NBS), Thiourea | Water/THF | RT, 2h then 80°C, 2h | Good | [7] |
Table 2: Derivatization of the 2-Amino Group
| Starting Material | Reagent(s) | Solvent | Conditions | Product Type | Yield (%) | Reference |
| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | Hydrazine hydrate | Absolute Ethanol | Reflux, 6h | Acetohydrazide | 74 | [6] |
| 2-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol | Substituted aldehydes, Glacial acetic acid | Methanol | Reflux, 6h | Schiff Base | Not specified | [6] |
| Ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid | Acetic anhydride | Acetic anhydride | Not specified | Acylaminothiazole | Not specified | [8] |
| Ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid | Arylsulfonyl chlorides | Pyridine | Not specified | Sulfonylaminothiazole | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the derivatization of 2-aminothiazole acetic acid esters. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.
Protocol 1: Acylation of the 2-Amino Group
This protocol describes the N-acylation of a 2-aminothiazole derivative, a common step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-acetylated product.
-
Purify the product by column chromatography on silica gel or recrystallization.
Protocol 2: Formation of Schiff Bases via Condensation with Aldehydes
This protocol details the condensation reaction of the 2-amino group with an aldehyde to form a Schiff base, a versatile intermediate for further synthetic modifications. This protocol is adapted from a procedure for a similar 2-aminothiazole derivative.[6]
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Methanol
-
Glacial acetic acid
-
Standard laboratory glassware for reflux
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add the desired aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 3: Conversion to Acetohydrazide
This protocol describes the conversion of the methyl ester to an acetohydrazide, a key intermediate for the synthesis of various heterocyclic compounds like oxadiazoles. This protocol is based on a similar transformation.[6]
Materials:
-
This compound
-
Hydrazine hydrate (99-100%)
-
Absolute ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 6-10 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the acetohydrazide may form upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the derivatization of this compound.
Caption: General workflow for derivatization of this compound.
Logical Relationship in Cephalosporin Synthesis
The diagram below illustrates the logical flow from the starting material to the incorporation into a cephalosporin antibiotic.
Caption: Logical steps in the synthesis of cephalosporin antibiotics.
Signaling Pathway: Mode of Action of Cephalosporin Antibiotics
Cephalosporins, synthesized using derivatives of this compound, act by inhibiting bacterial cell wall synthesis. The following diagram illustrates this mechanism.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cephalosporin antibiotics. Synthesis and antimicrobial activity of 7 beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-oxyiminoacetamido]cephalosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Applications of 2-Aminothiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2][3] Its synthetic accessibility and the ability to readily introduce diverse substituents have made it a versatile template for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of 2-aminothiazole-based pharmaceuticals.
Anticancer Applications
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic activity against a wide range of cancer cell lines.[2][4] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]
Inhibition of Protein Kinases
A prominent mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of protein kinases, which are frequently dysregulated in cancer.
Aurora kinases are essential for regulating various stages of mitosis, and their overexpression is linked to tumorigenesis.[6][7][8] Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[7][9]
Signaling Pathway:
Induction of Apoptosis
2-Aminothiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins.[10][11][12]
Certain derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[10][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.[10][12]
Signaling Pathway:
References
- 1. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 11. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Acylation of (2-Amino-thiazol-5-yl)-acetic acid methyl ester
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] (2-Amino-thiazol-5-yl)-acetic acid methyl ester is a key intermediate, particularly in the synthesis of the side chains of various semi-synthetic cephalosporin antibiotics.[2][3] Acylation of the exocyclic 2-amino group is a critical derivatization step to introduce diverse functionalities, enabling the modulation of pharmacological properties and the development of new therapeutic agents.[1] This document provides a detailed protocol for the acylation of this compound.
General Reaction Scheme
The acylation of this compound typically involves the reaction of the primary amino group with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
Data Presentation: A Comparative Summary of Acylation Reactions
The following table summarizes various reaction conditions for the acylation of 2-aminothiazole derivatives, offering a comparative overview of different methodologies.
| Acylating Agent | Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Acetyl chloride | 2-aminothiazole | - | Dry Acetone | Reflux, 2h | Not specified | [1] |
| Benzoyl chloride | 2-amino-4-phenylthiazole | Pyridine | Dry Pyridine | Not specified | High | [4] |
| Chloroacetyl chloride | 2-aminothiazole derivative | - | - | Basic conditions | Not specified | [4] |
| Acetic anhydride | 2-amino-5-(4-acetylphenylazo)-thiazole | - | Solvent-free | Not specified | Not specified | [4] |
| Substituted aromatic acid chlorides | 2-amino-4-phenyl-5-phenylazothiazole | - | - | Schotten-Bauman conditions | Good | [4] |
| Mono-substituted carboxylic acids | 2-amino-4-(2-pyridyl) thiazole | EDCI | - | - | Not specified | [4] |
| Acyl chloride | Resin-bound aminothiazole | Pyridine | Dichloromethane | Room temperature | 33-78 | [5] |
Experimental Protocol: Acylation of this compound with Acetyl Chloride
This protocol details a representative procedure for the N-acetylation of this compound.
Materials
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Addition of Acylating Agent:
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-acetylated product.
-
-
Characterization:
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the acylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US5856502A - Method for manufacture of cephalosporin and intermediates thereof - Google Patents [patents.google.com]
- 3. WO2004037833A1 - Process for the preparation of cephalosporin antibiotics - Google Patents [patents.google.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Application Notes and Protocols for Condensation Reactions of (2-Amino-thiazol-5-yl)-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-thiazol-5-yl)-acetic acid methyl ester is a pivotal heterocyclic building block in medicinal chemistry. The 2-aminothiazole motif is a privileged structure found in a wide array of biologically active compounds, including a significant number of marketed drugs. Its prevalence is particularly notable in the side chains of third-generation cephalosporin antibiotics, such as Cefovecin and Cefixime, where it plays a crucial role in defining the antibacterial spectrum and potency. The primary amino group at the C2 position of the thiazole ring is a key functional handle for synthetic elaboration, most commonly through condensation reactions like acylation to form amide bonds. These reactions are fundamental in attaching the aminothiazole moiety to core scaffolds in drug development.
This document provides detailed protocols for the most common and effective condensation reaction involving this compound: N-acylation. Two primary methods are detailed: the activation of a carboxylic acid via an acyl chloride (Schotten-Baumann conditions) and the direct amide coupling using modern peptide coupling reagents.
Key Applications
-
Synthesis of Cephalosporin Antibiotic Side Chains: The N-acylation of the title compound is a key step in the synthesis of complex side chains that are subsequently coupled to the 7-aminocephalosporanic acid (7-ACA) or related cephalosporin cores.
-
Development of Novel Therapeutics: The 2-aminothiazole scaffold is explored in the development of various therapeutic agents beyond antibiotics, including kinase inhibitors for oncology.
-
Combinatorial Chemistry: The reactivity of the amino group allows for the generation of diverse compound libraries by reacting it with a wide range of carboxylic acids, facilitating structure-activity relationship (SAR) studies.
Experimental Protocols
The following are generalized protocols for the N-acylation of this compound. These methods are based on standard, widely-used procedures for amide bond formation with electron-rich heterocyclic amines.[1][2][3] Researchers should optimize conditions for specific substrates.
Protocol 1: N-Acylation via Acyl Chloride (Schotten-Baumann Conditions)
This protocol involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Step 1: Formation of the Acyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the desired carboxylic acid (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Add oxalyl chloride or thionyl chloride (1.2 - 1.5 eq) dropwise to the solution at 0 °C.[1] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amide Coupling
-
In a separate flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of dry DCM and add it dropwise to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide product by column chromatography on silica gel or by recrystallization.
Protocol 2: Direct Amide Coupling Using a Carbodiimide Reagent
This method facilitates the direct condensation of a carboxylic acid and an amine, avoiding the need to isolate a reactive acyl chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and practical choice.[2]
-
To a round-bottom flask containing a magnetic stirrer, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and an activating agent such as 1-hydroxybenzotriazole (HOBt) (0.2 - 1.0 eq).
-
Dissolve the components in a suitable aprotic solvent like DMF or DCM (approx. 0.5 M).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-acylated product.
Data Presentation
| Acylating Agent/Method | Amine Substrate | Product Yield (%) | Purity (%) | Reference |
| Acyl Chloride | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | ~95% | >98% (HPLC) | Semantic Scholar |
| EDC, DMAP, HOBt | 4-t-butylaniline | 58-61% | N/A | [2] |
| HATU, DIPEA | 3-methoxybenzohydrazide | High Conversion | >95% (LCMS) | Current Chemistry Letters |
| Acetic Anhydride | Methyl 2-amino-5-(1,3-dithian-2-yl)thiazole-4-carboxylate | High | N/A | ElectronicsAndBooks |
Visualizations
Workflow Diagrams
The following diagrams illustrate the logical workflows for the two primary condensation protocols described.
References
Application Notes and Protocols: Heterocyclic Compounds as Building Blocks for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of bioactive heterocyclic compounds. Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[1][2][3] Their diverse structures and ability to interact with a wide range of biological targets make them privileged starting points for the discovery of novel therapeutic agents.[4][5] This guide will focus on specific examples of nitrogen-, and sulfur-containing heterocycles, detailing their synthesis, characterization, and evaluation as potential anticancer and antimicrobial agents.
Synthesis of Bioactive Heterocyclic Compounds
The following sections provide detailed protocols for the synthesis of representative bioactive heterocyclic compounds.
Synthesis of Pyrazole Derivatives as Anticancer Agents
Pyrazoles are a well-known class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer properties.[1][6][7] The following protocol is for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which have shown cytotoxic effects against cancer cell lines.[8][9]
Experimental Protocol: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) [8]
-
Reaction Setup: To a solution of an appropriate aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature, add 40.2 μL of 1 M sodium acetate solution.
-
Reaction Execution: Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Work-up and Purification: Add water to the reaction mixture to obtain a 50% ethanol solution. Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.
-
Characterization: Characterize the synthesized compounds using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy (¹H NMR and ¹³C NMR).
Table 1: Synthesis and Characterization of Selected 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) [8]
| Compound ID | Ar-group | Yield (%) | m.p. (°C) | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) |
| 3l | 4-Nitrophenyl | 97 | 218.0–219.0 | 8.17 (d, J = 8.9 Hz, 2H), 7.69 (dd, J = 1.0, 8.6 Hz, 4H), 7.51 (d, J = 8.9 Hz, 2H), 7.45 (t, J = 8.0 Hz, 4H), 7.26 (t, J = 7.4 Hz, 2H), 5.13 (s, 1H), 2.34 (s, 6H) |
| 3m | 4-Fluorophenyl | 87 | 183.8–185.8 | 7.59–7.65 (m, 4H), 7.42 (dd, J = 8.3, 7.4 Hz, 4H), 7.24 (t, J = 7.2 Hz, 4H), 7.06 (t, J = 8.9 Hz, 2H), 4.91 (s, 1H), 2.27 (s, 6H) |
Synthesis of Thiazole Derivatives as Antimicrobial Agents
Thiazole-containing compounds are known for their wide range of pharmacological activities, including antimicrobial properties.[3][10] The following is a general procedure for the synthesis of thiazole derivatives incorporating a pyrazoline ring.
Experimental Protocol: Synthesis of 2-[3-cyclopropyl-5-(p-substitutedphenyl)-4,5-dihydropyrazol-1-yl]-N-[4-(p-substitutedphenyl)-thiazol-2-yl]-acetamides [3]
-
Step 1: Synthesis of Chalcones: Prepare E-1-cyclopropyl-3-(p-substituted-phenyl)-2-propenones by reacting the appropriate substituted benzaldehyde with cyclopropyl methyl ketone in the presence of a base.
-
Step 2: Synthesis of 2-Amino-4-(p-substituted phenyl)-thiazoles: React the corresponding substituted phenacyl bromide with thiourea.
-
Step 3: Synthesis of 2-Chloro-N-[4-(p-substitutedphenyl)-thiazol-2-yl]-acetamides: Treat the 2-aminothiazoles with chloroacetyl chloride.
-
Step 4: Synthesis of 2-Hydrazinyl-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides: React the chloro-acetamide derivatives with hydrazine hydrate.
-
Step 5: Final Product Synthesis: React the hydrazinyl-acetamide derivatives with the chalcones from Step 1 in a suitable solvent to yield the final thiazole-pyrazoline hybrid compounds.
-
Purification and Characterization: Purify the final products by recrystallization and characterize them by elemental analysis, IR, and ¹H NMR spectroscopy.
Biological Evaluation Protocols
This section details the protocols for assessing the biological activity of the synthesized heterocyclic compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity [2][5]
-
Cell Seeding: Seed cancer cells (e.g., K562, A549, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][2][5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized heterocyclic compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives [1]
| Compound ID | Cell Line | GI₅₀ (µM) |
| 4a | K562 | 0.26 |
| A549 | 0.19 | |
| 5b | K562 | 0.021 |
| A549 | 0.69 | |
| MCF-7 | - | |
| ABT-751 (Control) | K562 | - |
| A549 | - |
GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation.
In Vitro Antimicrobial Activity: Agar Well-Diffusion Method
The agar well-diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[3][13]
Experimental Protocol: Agar Well-Diffusion Assay [3]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Plate Preparation: Pour molten nutrient agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined concentration of the synthesized compounds (dissolved in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Data Analysis: Compare the zone of inhibition of the test compounds with that of standard antimicrobial agents.
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives (Zone of Inhibition in mm) [10]
| Compound ID | S. aureus (Gram +ve) | E. coli (Gram -ve) | A. niger (Fungus) |
| 11 | 150-200 µg/mL (MIC) | 150-200 µg/mL (MIC) | 150-200 µg/mL (MIC) |
| 12 | 125-150 µg/mL (MIC) | 125-150 µg/mL (MIC) | 125-150 µg/mL (MIC) |
| Ofloxacin (Std.) | - | - | NA |
| Ketoconazole (Std.) | NA | NA | - |
MIC: Minimum Inhibitory Concentration.
Visualizations
Signaling Pathway
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by a bioactive heterocyclic compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and biological evaluation of bioactive heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. orientjchem.org [orientjchem.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2] The thiazole scaffold is a key pharmacophore, and its versatile substitution patterns allow for the fine-tuning of pharmacological properties.[3] Traditional methods for the synthesis of 2-aminothiazoles, such as the Hantzsch synthesis, often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, offering dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-aminothiazole derivatives, along with an overview of their biological activities and associated signaling pathways.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of 2-aminothiazole derivatives:
-
Rapid Reaction Times: Reactions that typically take hours to complete can often be accomplished in minutes.[4][6]
-
Higher Yields: Microwave heating can lead to significantly improved product yields.[6][7]
-
Increased Purity: The reduction in reaction time often minimizes the formation of byproducts, leading to cleaner products.
-
Energy Efficiency: MAOS is a more energy-efficient method compared to conventional refluxing.
-
Green Chemistry: The use of smaller amounts of solvents or even solvent-free conditions aligns with the principles of green chemistry.[8]
Experimental Protocols
General Protocol for Microwave-Assisted Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives. The microwave-assisted version significantly accelerates this reaction. A typical procedure involves the reaction of an α-haloketone with a thiourea derivative.
Materials:
-
Substituted α-haloketone (e.g., 2-bromoacetophenone derivatives)
-
Thiourea or substituted thiourea
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Microwave reactor
Procedure:
-
In a specialized microwave reaction vessel, combine the α-haloketone (1 mmol), thiourea (1.2 mmol), and the chosen solvent (2-5 mL). For solvent-free reactions, the reactants can be mixed with a solid support like silica gel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 90-120°C) and power (e.g., 100-300 W) for a short duration (e.g., 5-30 minutes).[9] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aminothiazole derivative.
Data Presentation
Table 1: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives - Reaction Conditions and Yields
| Entry | α-Haloketone | Thiourea Derivative | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | 90 | 30 | 95 | [9] |
| 2 | Substituted acetophenone | Thiourea | Ethanol | Not Specified | 8 | High | [6] |
| 3 | Substituted acetophenone | Thiourea | NaHSO4-SiO2 (Solvent-free) | Not Specified | 10-15 | High | [7] |
| 4 | 2-Hydroxy-5-methyl acetophenone | Thiourea | Rectified Spirit | Not Specified | Not Specified | 90 | [6] |
Table 2: Anticancer Activity of 2-Aminothiazole Derivatives (IC50 values in µM)
| Compound | H1299 (Lung Cancer) | SHG-44 (Glioma) | K562 (Leukemia) | MCF-7 (Breast Cancer) | Reference |
| 20 | 4.89 | 4.03 | - | - | [10] |
| TH-39 (15) | - | - | 0.78 | - | [10] |
| 17b | - | - | - | 1.86 | [11] |
Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 3b (R=Me) | 5.55 | 0.09 | 61.66 | [4] |
| 4a (R=meta-fluorine) | 5.21 | 0.28 | 18.6 | [4] |
| 25c | 95.41 | 3.29 | 29.00 | [12] |
Biological Activities and Signaling Pathways
2-aminothiazole derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Many 2-aminothiazole derivatives have shown potent anticancer activity against various cancer cell lines.[10][13] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][11]
-
Apoptosis Induction: Some derivatives modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic pathway, leading to the activation of caspases and subsequent cell death.[11]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[1] For example, some derivatives have been shown to induce G0/G1 arrest in leukemia cells.[10]
-
Kinase Inhibition: Several 2-aminothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as EGFR, VEGFR, and Src/Abl kinases.[10][14]
Caption: Anticancer mechanisms of 2-aminothiazole derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.[15] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][15]
-
COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many 2-aminothiazole derivatives selectively inhibit COX-2, which is upregulated at sites of inflammation, thereby reducing the side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4][16]
Caption: COX-2 inhibition by 2-aminothiazole derivatives.
Antimicrobial Activity
2-Aminothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[3][17][18] The proposed mechanism for their antibacterial action involves the inhibition of enzymes crucial for bacterial cell wall synthesis, such as MurB.[13] Their antifungal activity is thought to stem from the inhibition of fungal cytochrome P450 enzymes like CYP51.[13]
Experimental Workflow
The development and evaluation of novel 2-aminothiazole derivatives typically follow a structured workflow, from synthesis to biological testing.
Caption: General experimental workflow.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally benign method for the preparation of 2-aminothiazole derivatives. These compounds represent a versatile scaffold in drug discovery, with demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. Further exploration of this privileged scaffold is warranted to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jusst.org [jusst.org]
- 6. asianpubs.org [asianpubs.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jocpr.com [jocpr.com]
Application Notes and Protocols for the Preparation of 2-Aminothiazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole-5-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities. They serve as essential building blocks in the synthesis of numerous pharmaceuticals, most notably in the development of kinase inhibitors for oncology. The inherent versatility of the 2-aminothiazole scaffold allows for diverse functionalization, making it a privileged structure in drug discovery. This document provides detailed application notes and protocols for the synthesis of 2-aminothiazole-5-carboxylic acid derivatives, focusing on efficient and scalable methodologies.
Synthetic Strategies Overview
The preparation of 2-aminothiazole-5-carboxylic acid derivatives can be broadly categorized into two primary strategies: the classical Hantzsch thiazole synthesis and more modern one-pot methodologies.
-
Hantzsch Thiazole Synthesis: This is the most traditional and widely employed method for the construction of the thiazole ring. It involves the condensation of an α-halocarbonyl compound with a thiourea derivative. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketone, followed by cyclization and dehydration to afford the 2-aminothiazole ring.
-
One-Pot Syntheses: To improve efficiency, reduce waste, and simplify procedures, several one-pot syntheses have been developed.[1] These methods often involve the in-situ generation of the α-halocarbonyl intermediate, which then directly reacts with thiourea without the need for isolation. A common approach is the α-bromination of a β-ketoester or a related activated alkene, followed by cyclization.
-
Synthesis from Dichloroacrylic Acid Chloride: An alternative route involves the reaction of 2,3-dichloroacryloyl chloride with a substituted aniline, followed by treatment with an alkanolate and subsequent reaction with thiourea in an acidic medium.[2]
The choice of synthetic strategy often depends on the desired scale of the reaction, the availability of starting materials, and the specific substitutions required on the final molecule.
Data Presentation
The following tables summarize quantitative data for the synthesis of key intermediates and final products via various methods.
Table 1: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate
| Starting Material | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl 3-ethoxyacrylate | One-pot | NBS, Thiourea | Water/Dioxane (1:1) | 80 | 1 | 70 | - | [3] |
| Ethyl 3-ethoxyacrylate | One-pot | Urea, Potassium sulfide, nano-Cu | THF/Water (6:1) | 55 | 1.5 | 95.7 | 99.34 | [3] |
| Ethyl acetoacetate | One-pot | NBS, Thiourea | Water/THF | 80 | 2 | 72 | - | [4] |
Table 2: Synthesis of 2-Aminothiazole-5-carboxamide Derivatives
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | NBS, Thiourea | Dioxane/Water | Heat | - | 95 | [5] |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Dasatinib Intermediate | 4,6-dichloro-2-methylpyrimidine, NaOtBu | THF | 10-20 | 1.5 | 86.4 | [5] |
| 2,3-Dichloroacryloyl chloride and 2-chloro-6-methylaniline | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Thiourea, HCl | Acetic Acid | 60-65 | 11 | 68 (overall) | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-Aminothiazole-5-carboxylate from Ethyl 3-ethoxyacrylate
This protocol is adapted from a procedure utilizing N-bromosuccinimide for in-situ bromination.[3]
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Ammonia solution
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (0.11 mol) to the cooled solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add thiourea (0.1 mol) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 1 hour.
-
After completion, cool the solution to room temperature.
-
Add ammonia solution (20 mL) to the cooled mixture, which will result in the formation of a paste.
-
Stir the paste at room temperature for 10 minutes.
-
Filter the solid product, wash with water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.
Protocol 2: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate from Ethyl Acetoacetate
This protocol describes a one-pot synthesis starting from ethyl acetoacetate.[4]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a flask cooled to below 0 °C, add NBS (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material disappears.
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble substances.
-
To the filtrate, add ammonia solution (8.0 mL). A yellow flocculent precipitate will form.
-
Stir the mixture at room temperature for 10 minutes and then filter the solid product.
-
Wash the collected solid with water to obtain the desired product.
Protocol 3: Synthesis of 2-Amino-N-(aryl)thiazole-5-carboxamides
This protocol outlines the conversion of a β-ethoxyacrylamide to the corresponding 2-aminothiazole-5-carboxamide.[5]
Materials:
-
(E)-N-(aryl)-3-ethoxyacrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
Procedure:
-
Dissolve the (E)-N-(aryl)-3-ethoxyacrylamide in a mixture of dioxane and water.
-
Subject the solution to NBS-mediated bromination.
-
Following the bromination, add thiourea to the reaction mixture.
-
Heat the mixture to effect the ring closure and formation of the 2-aminothiazole ring.
-
Upon completion of the reaction, the desired 2-amino-N-(aryl)thiazole-5-carboxamide can be isolated through standard work-up procedures.
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: One-Pot Synthesis Workflow.
Caption: Synthesis of Carboxamides from Esters.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of Aurora kinase inhibitors, crucial targets in cancer therapy due to their pivotal role in cell cycle regulation. This document outlines detailed protocols for the chemical synthesis of a representative pyrimidine-based inhibitor, along with methodologies for key biological assays to assess inhibitor efficacy. Additionally, it includes a summary of quantitative data for various inhibitor scaffolds and visual representations of the Aurora kinase signaling pathway and experimental workflows.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Dysregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for the development of novel anticancer therapeutics.[2] The three main isoforms, Aurora A, B, and C, have distinct localizations and functions during cell division.[3][1] Aurora A is primarily involved in centrosome separation and mitotic entry, while Aurora B, a component of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis.[3][4] Aurora C's function is most prominent in meiosis, but it is also found to be overexpressed in some cancers.[4] Small molecule inhibitors targeting these kinases are designed to interfere with their ATP-binding site, thereby blocking their catalytic activity and inducing cell cycle arrest and apoptosis in cancer cells.[2][4]
Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
The following protocol describes the synthesis of a potent pyrimidine-based Aurora kinase inhibitor, adapted from methodologies reported in the literature.[5][6][7] Pyrimidine scaffolds are common cores for Aurora kinase inhibitors due to their ability to form key hydrogen bonds within the kinase hinge region.[7]
Experimental Protocol: Synthesis of Compound 13 (A Pyrimidine Derivative)
This protocol is based on the synthesis of a pyrimidine-based inhibitor described by Lin, C.-H., et al. (2021).[5][6]
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for a pyrimidine-based Aurora kinase inhibitor.
Materials:
-
2,4-dichloro-6-methylpyrimidine (Compound 28)
-
3-amino-5-methylpyrazole
-
Tetrahydrofuran (THF)
-
Other necessary reagents and solvents for subsequent steps as detailed in the cited literature.[5][6]
Procedure:
-
Step 1: Synthesis of Intermediate 29: A substitution reaction is performed with compound 28 and 3-amino-5-methylpyrazole in THF to yield compound 29.[5][6]
-
Step 2 and 3: Further Elaboration: Compound 29 is then converted to the final product, compound 13, through a series of subsequent reactions as detailed in the referenced literature.[5][6] These steps typically involve further substitutions and coupling reactions to introduce the desired side chains that enhance potency and selectivity.
Purification and Characterization:
The final compound is purified using standard techniques such as column chromatography. The structure and purity are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Aurora Kinase Inhibitors
The following protocols are generalized methodologies for assessing the biological activity of newly synthesized Aurora kinase inhibitors.
Experimental Protocol: Biochemical Kinase Inhibition Assay
This assay determines the in vitro potency of an inhibitor against purified Aurora kinase enzymes. A common method is a luminescence-based assay that measures ATP consumption.[8]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A)[8]
-
ATP
-
Kinase assay buffer
-
Test compound (inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the inhibitor, substrate/ATP mix, and the purified kinase enzyme.
-
Incubate the reaction at 30°C for 1 hour.[8]
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocol: Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., NCI-H82, a small-cell lung cancer line with cMYC amplification)[5]
-
Cell culture medium and supplements
-
Test compound (inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for 72 hours.
-
Measure cell viability using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Protocol: Western Blotting for Target Engagement
Western blotting can be used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of downstream substrates. For example, the phosphorylation of histone H3 at Serine 10 is a well-known marker of Aurora B activity.[5][6]
Materials:
-
Cancer cell line
-
Test compound (inhibitor)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate. A reduction in the phospho-Histone H3 signal indicates inhibition of Aurora B.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various classes of Aurora kinase inhibitors.
Table 1: Pyrimidine-Based Aurora Kinase Inhibitors [5][6][9]
| Compound | Aurora A IC50 (nM) | Cell Proliferation IC50 (nM) (Cell Line) | Reference |
| 13 | <100 | 3.36 (NCI-H524) | [5][6] |
| 11j | 7.1 | 12.2 (U937) | [9] |
| Alisertib (MLN8237) | 1.2 | N/A | [7] |
| Barasertib (AZD1152) | N/A (Aurora B selective) | N/A | [7] |
Table 2: Imidazo[4,5-b]pyridine and Pyrazoloquinazoline Derivatives [10][11]
| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity (B/A) | Reference |
| 28c | 0.067 | 12.71 | ~190 | [10] |
| 40f | 0.015 | 3.05 | ~203 | [10] |
| Pyrazoloquinazoline 1 | equipotent | equipotent | 1 | [11] |
| Pyrazoloquinazoline 5 | >1000-fold selective for B | N/A | >1000 | [11] |
Signaling Pathway and Experimental Workflow
Aurora Kinase Signaling Pathway
Aurora kinases are integral to multiple signaling pathways that regulate cell division and are implicated in cancer progression.
Caption: Simplified Aurora kinase signaling pathway in cancer.
General Workflow for Aurora Kinase Inhibitor Discovery
The process of discovering and developing novel Aurora kinase inhibitors follows a structured workflow from initial screening to in vivo studies.
Caption: General experimental workflow for Aurora kinase inhibitor discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Schiff Bases from 2-Aminothiazole Derivatives: Applications and Protocols
Application Note: The synthesis of novel Schiff bases derived from 2-aminothiazole cores represents a significant area of research in medicinal chemistry. These compounds are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties, making them promising candidates for drug development.[1][2] The versatile 2-aminothiazole scaffold serves as a crucial building block for creating a diverse library of Schiff bases through condensation reactions with various aldehydes and ketones.[3][4] This document provides detailed protocols for the synthesis, characterization, and evaluation of these compounds, tailored for researchers and professionals in drug discovery.
I. Synthesis Protocols
The synthesis of Schiff bases from 2-aminothiazole derivatives is typically a two-step process. First, the substituted 2-aminothiazole core is synthesized, followed by the condensation reaction with an appropriate carbonyl compound to form the Schiff base.
Protocol 1: Synthesis of 2-Aminothiazole Derivatives
This protocol outlines two common methods for the synthesis of the 2-aminothiazole precursor.
Method A: From Substituted Phenacyl Bromides and Thiourea [5]
-
Take equimolar quantities of a substituted phenacyl bromide (0.01 mol) and thiourea (0.012 mol) in a mortar.
-
Grind the mixture thoroughly with a pestle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate and n-hexane solvent system.
-
Upon completion, wash the resulting powder with a base solution.
-
Extract the product with ethyl acetate.
-
Remove the solvent under vacuum.
-
Purify the final product by recrystallization from ethanol.
Method B: From Aromatic Ketones, Thiourea, and Iodine [4]
-
Prepare a mixture of the starting aromatic ketone and thiourea.
-
Add powdered iodine as a catalyst.
-
The specific reaction conditions (solvent, temperature, time) may vary depending on the reactivity of the ketone.
-
Upon completion of the reaction, as monitored by TLC, proceed with workup and purification, typically involving washing, extraction, and recrystallization.
Protocol 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives
This protocol details two common methods for the condensation reaction to form the final Schiff base.
Method A: Conventional Reflux [3][5]
-
Dissolve equimolar quantities (e.g., 0.01 mol) of the synthesized 2-aminothiazole derivative and a selected aldehyde or ketone in dry ethanol (20-30 mL) in a round-bottom flask.
-
Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid.[3][5]
-
Reflux the reaction mixture for a period ranging from 3 to 12 hours, monitoring the progress by TLC.[3][5]
-
After cooling the mixture to room temperature, the precipitated product can be collected by filtration.
-
Alternatively, the excess solvent can be evaporated using a rotary evaporator. The residue is then dissolved in a suitable solvent like ethyl acetate for crystallization.[3]
-
Wash the filtered product with water and dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or benzene.[6]
Method B: Microwave-Assisted Synthesis [6][7]
-
In an Erlenmeyer flask suitable for microwave synthesis, thoroughly mix the 2-aminothiazole derivative (e.g., 0.01 mol) and the desired aldehyde (e.g., 0.01 mol) in ethanol.[7]
-
Add a small amount of glacial acetic acid as a catalyst.[7]
-
Cap the flask with a funnel and place it in a microwave oven.
-
Irradiate the mixture at a suitable power (e.g., 200-450W) for short intervals (e.g., 1 minute) for a total reaction time of 8-10 minutes.[6][7]
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid product that separates out, wash with water, and dry.
-
Recrystallize the product from an appropriate solvent to achieve high purity.
II. Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthesis and characterization workflow for the novel Schiff bases.
Caption: General workflow for the two-step synthesis of novel Schiff bases.
Caption: Characterization and evaluation workflow for synthesized Schiff bases.
III. Data Presentation
The following tables summarize representative quantitative data for synthesized 2-aminothiazole derivatives and their corresponding Schiff bases.
Table 1: Physicochemical and Yield Data for 2-Aminothiazole Intermediates
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) | Ref. |
| S1 | C₈H₆N₂O₂S | 194.21 | Orange | 307 (dec.) | 81 | [6] |
| S2 | C₁₁H₁₁N₄O₃S₂ | 311.35 | Orange | 183-185 | 79 | [6] |
| S3 | C₉H₉N₃O₃S₂ | 271.31 | Brown | 235-237 | 80 | [6] |
| 1a | C₆H₈N₂O₂S | 172.20 | Off-white | 175-177 | 70 | [3] |
| 3a | C₉H₈N₂S | 176.24 | White | - | 92 | [5] |
| 3b | C₁₀H₁₀N₂OS | 206.09 | Pale Yellow | - | 93 | [5] |
Table 2: Physicochemical and Yield Data for Novel Schiff Bases
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) | Ref. |
| 2a | C₁₃H₁₂N₂O₂S | 260.31 | Pale Yellow | 190-192 | 65 | [3] |
| 2b | C₁₃H₁₂N₂O₃S | 276.31 | Yellow | 200-202 | 60 | [3] |
| 5c | C₁₈H₁₂BrN₃S | 382.97 | Pale Red | - | 92 | [5] |
| Microwave | C₁₄H₇I₂N₃O₂S | 547.09 | Yellow | - | 78 | [7] |
| Conventional | C₁₄H₇I₂N₃O₂S | 547.09 | Yellow | - | 38 | [7] |
Table 3: Spectroscopic Characterization Data for a Representative Schiff Base (Compound 2b) [3]
| Spectral Data Type | Observed Peaks / Shifts |
| FTIR (KBr, cm⁻¹) | 1688 (C=O ester), 1612 (C=N imine), 3250 (O-H) |
| ¹H NMR (DMSO, δ ppm) | 9.48 (s, 1H, H-C=N), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 4.25 (q, 2H, CH₂), 1.25 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 167.1 (C=O), 163.8 (C=N), 161.9, 157.3, 142.4, 131.5, 127.7, 121.2, 117.8, 61.6 (CH₂), 14.2 (CH₃) |
IV. Biological Activity
Schiff bases derived from 2-aminothiazole have demonstrated significant potential as both antimicrobial and anticancer agents.[1][8][9]
Antimicrobial Activity
The presence of the azomethine group (-C=N-) is crucial for the biological activity of these compounds.[2] They often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][10]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a series of dilutions of the synthesized Schiff base compounds in a suitable broth medium.
-
Inoculate the dilutions with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, P. aeruginosa).[8]
-
Incubate the cultures under appropriate conditions (temperature, time).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Table 4: Antimicrobial Activity (MIC) of Selected Schiff Bases [8]
| Compound ID | Target Organism | MIC (µg/mL) |
| 2a | Staphylococcus epidermidis | 250 |
| 2b | Pseudomonas aeruginosa | 375 |
| 2d | Staphylococcus aureus | 250 |
| 2g | Escherichia coli | 375 |
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of 2-aminothiazole Schiff bases against various human cancer cell lines.[9][11] The mechanism of action can vary, but they often induce apoptosis or interfere with key cellular processes in cancer cells.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24-48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance using a microplate reader to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 5: Anticancer Activity (IC₅₀) of Selected Schiff Bases
| Compound ID | Cell Line | IC₅₀ (µM) | Ref. |
| 103a | AGS (gastric adenocarcinoma) | 4.0 | [9] |
| 103a | HT-29 (colorectal adenocarcinoma) | 4.4 | [9] |
| 103a | HeLa (cervical cancer) | 5.8 | [9] |
| SP16 | HeLa (cervical cancer) | 2.517 µg/ml | [12] |
| Dasatinib (Ref.) | K562 (leukemia) | 11.08 | [9] |
| Cisplatin (Ref.) | HeLa (cervical cancer) | 17.2 µg/ml | [12] |
V. Conclusion
The synthetic protocols and data presented underscore the importance of 2-aminothiazole-derived Schiff bases as a versatile and highly promising class of compounds for therapeutic applications. The straightforward synthesis, coupled with the potential for significant and varied biological activity, ensures that this scaffold will remain a key focus for future research in drug discovery and development.
References
- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Characterization of Potential Novel Active Compounds - 2-aminothiazole Derives Schiff Bases | Scientific.Net [scientific.net]
- 5. jocpr.com [jocpr.com]
- 6. sjpas.com [sjpas.com]
- 7. scispace.com [scispace.com]
- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researcher.manipal.edu [researcher.manipal.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-thiazol-5-yl)-acetic acid methyl ester
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of (2-Amino-thiazol-5-yl)-acetic acid methyl ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and widely adapted method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][2][3][4] For this specific target molecule, the key reactants are thiourea and methyl 4-chloroacetoacetate or its bromo-analogue.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in the Hantzsch synthesis of this compound can typically be attributed to several factors:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. The reaction may require heating, but excessive temperatures or prolonged reaction times can lead to side product formation.[5][6]
-
Poor Quality of Starting Materials: The stability of methyl 4-chloroacetoacetate is a concern. It is advisable to use it fresh or distill it before the reaction. The purity of thiourea is also important.
-
Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps. The choice of neutralization base and recrystallization solvent is crucial for maximizing recovery.[7]
-
Competing Side Reactions: The formation of byproducts, such as pseudothiohydantoins or other thiazoline derivatives, can significantly reduce the yield of the desired product.[5][8]
Q3: What are the common side products, and how can their formation be minimized?
A3: A primary side reaction is the formation of 2-iminothiazolidin-4-one (pseudothiohydantoin) derivatives, especially if conditions are not carefully controlled.[5] To minimize this and other side reactions:
-
Control Temperature: Add the α-halocarbonyl reactant slowly and maintain the recommended reaction temperature to prevent runaway reactions or degradation.[9]
-
Choice of Base: Using a milder base for neutralization, such as sodium acetate instead of sodium carbonate, can sometimes prevent hydrolysis of functional groups and improve yield.[5]
-
Solvent System: The reaction is often performed in alcohols like ethanol. The choice of solvent can influence reaction rate and selectivity.[1][10]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting materials (thiourea and methyl 4-chloroacetoacetate). A suitable eluent system, such as ethyl acetate/hexane, can be developed to achieve good separation between the starting materials and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Very low or no product formation.
| Potential Cause | Recommended Solution | Rationale |
| Degraded α-halocarbonyl | Use freshly opened or distilled methyl 4-chloroacetoacetate. | α-halocarbonyl compounds can degrade upon storage, leading to failed reactions. |
| Incorrect Reaction Temperature | Ensure the reaction is heated appropriately, typically to reflux in a solvent like ethanol. | The cyclization step requires sufficient thermal energy to proceed at a reasonable rate.[5][9] |
| Incorrect pH | The reaction is typically run under neutral or slightly acidic conditions initially, followed by a basic workup. Ensure pH is controlled during workup. | The reaction mechanism and product stability are pH-dependent. |
Problem 2: The final product is impure, showing multiple spots on TLC.
| Potential Cause | Recommended Solution | Rationale |
| Formation of Side Products | Control the temperature carefully during the addition of reactants and the reflux period.[9] | Overheating can promote the formation of various condensation and degradation byproducts. |
| Incomplete Reaction | Increase the reaction time and monitor via TLC until the limiting reagent is consumed. | Prematurely stopping the reaction will leave unreacted starting materials in your crude product. |
| Ineffective Purification | Recrystallize the crude product from a suitable solvent system such as methanol, ethanol, or mixtures with water or hexane.[7] If recrystallization is insufficient, consider column chromatography. | Proper purification is essential to remove side products and unreacted starting materials. |
Experimental Protocols & Data
Protocol 1: Hantzsch Synthesis of this compound
This protocol is an adapted general procedure based on established Hantzsch syntheses.[3][6]
Materials:
-
Thiourea
-
Methyl 4-chloroacetoacetate
-
Ethanol (95%)
-
Sodium Bicarbonate (or Sodium Acetate)
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in 95% ethanol.
-
Slowly add methyl 4-chloroacetoacetate (1.05 eq) to the solution at room temperature over 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Dilute the residue with water and cool in an ice bath.
-
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Summary: Effect of Base on Yield in a Related Synthesis
In a similar synthesis of a related pseudothiohydantoin, the choice of base during workup had a notable impact on the final yield. This illustrates the importance of optimizing the neutralization step.
| Base Used | Relative Yield | Reference |
| Sodium Acetate | 100% (Baseline) | [5] |
| Sodium Carbonate | ~90% | [5] |
Visual Guides
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues leading to poor yields.
Caption: A decision tree to identify and solve causes of low reaction yield.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Side-product formation in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the cyclocondensation of an α-haloketone with a thioamide to form a thiazole ring. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole. This method is widely used due to its reliability and the commercial availability of a wide range of starting materials.
Q2: What are the most common side-products in the Hantzsch thiazole synthesis?
The most commonly reported side-products include:
-
2-Imino-2,3-dihydrothiazoles: These are regioisomers of the desired 2-aminothiazole product and are particularly prevalent under acidic reaction conditions.
-
1,4-Dithiins: These can arise from the self-condensation of the α-haloketone starting material, especially if the reaction with the thioamide is slow or if the α-haloketone is present in excess.
-
Bis-thiazoles: Dimeric structures may form under certain conditions, although this is less common.
-
Products from starting material degradation: Impurities in the α-haloketone or thioamide can lead to a variety of unidentified byproducts.
Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, the thiazole product, and any significant side-products. Staining with potassium permanganate or visualization under UV light can aid in the identification of spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify the components of the reaction mixture.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Thiazole Product
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose over time. Check the purity of the thioamide. Purify starting materials by recrystallization or distillation if necessary. |
| Incorrect stoichiometry | A slight excess of the thioamide (e.g., 1.1-1.5 equivalents) is often recommended to ensure the complete consumption of the α-haloketone. |
| Suboptimal reaction temperature | Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress by TLC. Conversely, excessive heat can promote side-product formation. |
| Inappropriate solvent | Polar protic solvents like ethanol and methanol are commonly used and generally give good results. If the yield is low, consider screening other solvents such as acetonitrile or dimethylformamide (DMF). |
Problem 2: Formation of Significant Amounts of Side-Products
| Observed Side-Product | Probable Cause | Recommended Solutions |
| Multiple spots on TLC, including a major spot with a different Rf value than the expected product. | Formation of 2-imino-2,3-dihydrothiazole regioisomer. | This is often caused by acidic conditions. Ensure the reaction is run under neutral or slightly basic conditions. If an acid catalyst was used, consider omitting it or using a milder one. Careful control of pH during workup is also crucial. |
| A non-polar byproduct is observed, possibly with a high molecular weight. | Self-condensation of the α-haloketone to form a 1,4-dithiin. | Use a slight excess of the thioamide to favor the reaction with the α-haloketone. Ensure the thioamide is added to the reaction mixture before or concurrently with the α-haloketone. Lowering the reaction temperature may also disfavor the self-condensation reaction. |
| A complex mixture of products is observed. | Degradation of starting materials or product due to excessive heat or prolonged reaction time. | Optimize the reaction temperature and time by monitoring the reaction closely with TLC. Once the starting material is consumed, proceed with the workup to avoid product degradation. |
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield of the desired thiazole product and the formation of the common 2-imino-2,3-dihydrothiazole side-product.
| Parameter | Condition | Thiazole Yield | 2-Imino-2,3-dihydrothiazole Formation |
| pH | Neutral to slightly basic | High | Minimized |
| Acidic | Lower | Favored | |
| Temperature | Optimized (e.g., reflux in ethanol) | High | Can increase with excessive heat |
| Room Temperature | May be low/slow | Generally low | |
| Stoichiometry | Slight excess of thioamide | High | Unaffected |
| Equimolar or excess α-haloketone | Lower | May increase 1,4-dithiin formation | |
| Solvent | Polar protic (e.g., Ethanol) | Generally High | Dependent on other factors |
| Aprotic (e.g., DMF) | Can be high | Dependent on other factors |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-arylthiazoles with Minimized Side-Product Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add the thioamide (1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 1-3 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.
-
Neutralization and Precipitation: Neutralize the solution by the slow addition of a 5% aqueous sodium bicarbonate solution until effervescence ceases. The thiazole product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Analytical Monitoring of the Reaction Mixture by TLC
-
Sample Preparation: During the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate).
-
TLC Plate Spotting: Spot the diluted sample onto a TLC plate, alongside spots of the starting α-haloketone and thioamide for reference.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., 1:1 ethyl acetate/hexane).
-
Visualization: Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The desired thiazole product should appear as a new spot with a distinct Rf value from the starting materials. The presence of additional spots indicates the formation of side-products.
Mandatory Visualization
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Caption: Formation of common side-products in the Hantzsch synthesis.
Caption: A logical workflow for troubleshooting the Hantzsch thiazole synthesis.
Technical Support Center: Recrystallization of 2-Aminothiazole-5-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-aminothiazole-5-carboxylic acid derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2-aminothiazole-5-carboxylic acid derivatives in a question-and-answer format.
Question 1: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with polar heterocyclic compounds. Here are several strategies to address this:
-
Slower Cooling: Allow the solution to cool more slowly. A gradual decrease in temperature promotes ordered crystal lattice formation over amorphous oiling. You can insulate the flask to slow down the cooling process.
-
Use a Higher Boiling Point Solvent: If the boiling point of your solvent is too close to the melting point of your compound, it may "oil out".[1] Consider a solvent with a higher boiling point.
-
Adjust Solvent Polarity: "Oiling out" can occur if the solvent polarity is not optimal.
-
If using a single solvent, try a slightly less polar one.
-
In a mixed solvent system, add a small amount of the solvent in which the compound is more soluble (the "good" solvent) to the hot solution to reduce the supersaturation level.[2]
-
-
Seeding: Introduce a seed crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that may induce crystallization.[2]
Question 2: I am getting a very low yield of recrystallized product. How can I improve it?
Answer: Low recovery is a frequent issue in recrystallization. The following are common causes and their solutions:
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: The compound may crystallize prematurely on the filter paper or in the funnel during hot filtration. To prevent this, preheat the filtration apparatus (funnel and receiving flask) before use.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Solubility in Cold Solvent: Your compound might be too soluble in the chosen solvent even at low temperatures. Consider a different solvent or a mixed solvent system where the compound has lower solubility when cold.
Question 3: No crystals are forming, even after cooling the solution for an extended period. What steps can I take?
Answer: The failure of crystals to form is often due to supersaturation or the use of an inappropriate solvent. Here's how to troubleshoot:
-
Induce Crystallization:
-
Seeding: Add a small, pure crystal of your compound to the solution.
-
Scratching: Scratch the inner surface of the flask with a glass rod at the meniscus.
-
-
Increase Concentration: If too much solvent was used, you can carefully evaporate some of it to increase the concentration of your compound and induce crystallization upon cooling.
-
Re-evaluate Your Solvent System: It's possible the chosen solvent is not suitable. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with a range of solvents to find a more suitable one.
-
Use an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 2-aminothiazole-5-carboxylic acid derivatives?
A1: The choice of solvent is highly dependent on the specific derivative. However, common solvents and solvent systems that have been successfully used include:
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is less soluble) is often effective. A documented example for a 2-amino-thiazole-5-carboxylic acid derivative is a mixture of Tetrahydrofuran (THF) and Hexane .[3]
-
Alcohols and Water: Mixtures of alcohols like methanol or ethanol with water are common for polar compounds.[4][5]
-
Other Potential Solvents: Based on the solubility of related compounds like 2-amino-5-methylthiazole, other solvents to consider for screening include ethyl acetate, acetone, and acetonitrile.[6]
Q2: How does the presence of the carboxylic acid and amino groups affect solvent selection?
A2: The carboxylic acid and amino groups make these molecules polar and capable of hydrogen bonding. This influences solvent choice in several ways:
-
Polar Solvents: Polar solvents like alcohols, water, and THF are generally good starting points due to their ability to interact with these functional groups.[3][7]
-
pH-Dependent Solubility: The amino group can be protonated in acidic conditions, and the carboxylic acid can be deprotonated in basic conditions. This means the solubility of your compound can be highly pH-dependent.[7] While not a typical recrystallization strategy, in some purification schemes, pH adjustments can be used to selectively precipitate the compound.
Q3: Can I use a single solvent system for recrystallization?
A3: Yes, if you can find a single solvent that dissolves your compound well when hot and poorly when cold, this is often the simplest approach. However, for many polar organic molecules, finding such a solvent can be challenging. Mixed solvent systems often provide more flexibility in fine-tuning the solubility properties to achieve good crystal formation and yield.[8]
Data Presentation
Table 1: Solubility of 2-Amino-5-methylthiazole (a related compound) in Various Solvents at Different Temperatures.
This data can be used as a starting point for selecting a suitable solvent system for your 2-aminothiazole-5-carboxylic acid derivative.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 278.15 | 15.82 |
| 293.15 | 28.11 | |
| 313.15 | 53.89 | |
| Ethyl Acetate | 278.15 | 12.55 |
| 293.15 | 22.13 | |
| 313.15 | 41.21 | |
| Acetone | 278.15 | 11.21 |
| 293.15 | 19.87 | |
| 313.15 | 36.54 | |
| Ethanol | 278.15 | 9.88 |
| 293.15 | 17.51 | |
| 313.15 | 32.01 | |
| Acetonitrile | 278.15 | 5.21 |
| 293.15 | 9.03 | |
| 313.15 | 16.12 | |
| Toluene | 278.15 | 2.15 |
| 293.15 | 3.68 | |
| 313.15 | 6.45 | |
| Cyclohexane | 278.15 | 0.35 |
| 293.15 | 0.61 | |
| 313.15 | 1.09 |
(Data derived from a study on 2-amino-5-methylthiazole and should be used as a qualitative guide for solvent screening).[6]
Experimental Protocols
Detailed Methodology for Recrystallization of a 2-Aminothiazole-5-Carboxylic Acid Derivative using a THF/Hexane Mixed Solvent System
This protocol is adapted from a documented industrial synthesis.[3]
-
Dissolution: In a suitable vessel, dissolve the crude 2-aminothiazole-5-carboxylic acid derivative in Tetrahydrofuran (THF) at approximately 50°C. Use the minimum amount of THF required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Addition of Anti-Solvent: While maintaining the temperature, slowly add hexane to the hot THF solution. Continue adding hexane until the solution becomes slightly turbid, indicating the point of saturation.
-
Clarification: Add a few drops of hot THF back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the vessel from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the suspension to 0°C in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold hexane to remove any remaining mother liquor and soluble impurities.
-
Drying: Dry the purified crystals under vacuum or by purging with nitrogen.
Mandatory Visualization
Caption: General Recrystallization Workflow
Caption: Troubleshooting Common Recrystallization Issues
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Overcoming low yield in thiazole ring formation
Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low yields in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in Hantzsch thiazole synthesis?
Low yields in the Hantzsch thiazole synthesis can often be attributed to several key factors:
-
Poor Quality of Starting Materials : The purity of the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate the purification process.[1]
-
Suboptimal Reaction Conditions : Parameters such as temperature, reaction time, and the choice of solvent play a significant role in the reaction's outcome.[1][2]
-
Incomplete Reaction : The reaction may not have proceeded to completion, resulting in a significant amount of unreacted starting materials remaining in the mixture.[1][2]
-
Side Reactions : The formation of byproducts is a common issue that can significantly lower the yield of the desired thiazole derivative.[1][2]
Q2: How can I improve the yield of my thiazole synthesis?
Improving the yield often involves a systematic optimization of the reaction conditions. Consider the following adjustments:
-
Temperature : Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, a gradual increase in temperature should be explored.[2][3] Conversely, excessive heat can promote the formation of side products.[3]
-
Solvent : The choice of solvent can significantly impact reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used and often effective.[3]
-
Reaction Time : It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Catalysts : The use of catalysts, such as p-Toluenesulfonic acid (PTSA) or silica-supported tungstosilisic acid, can improve both the yield and the rate of the reaction.[1][4]
-
Microwave Irradiation : Modern approaches utilizing microwave irradiation have been shown to reduce reaction times and, in some cases, improve yields.[1][5]
Q3: What are the possible side products in a Hantzsch thiazole synthesis?
Several side products can form during the Hantzsch synthesis, which can be identified by multiple spots on a TLC plate:
-
Unreacted Starting Materials : If the reaction is incomplete, spots corresponding to the α-haloketone and thioamide will be visible.[1]
-
Oxazole Formation : If the thioamide is contaminated with its corresponding amide, an oxazole byproduct may be formed.[1]
-
Dimerization or Polymerization : Under certain conditions, the starting materials or reaction intermediates can undergo self-condensation.[1]
-
Isomeric Thiazoles : Depending on the reactants' substitution patterns, the formation of isomeric thiazole products is a possibility.[1]
Q4: Are there alternative, greener methods for thiazole synthesis?
Yes, significant progress has been made in developing environmentally benign synthetic approaches for thiazole derivatives.[6] These methods often aim to avoid the use of toxic haloketones.[6] Some alternative protocols include:
-
Reactions of thioamides/thioureas with ketones, α-diazoketones, or α,β-unsaturated carbonyl compounds.[6]
-
One-pot, multi-component reactions.[6]
-
The use of recyclable green catalysts and green solvents.[6][7]
-
Solvent-free reactions and ultrasonic-mediated synthesis.[6][8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the purity of your α-haloketone and thioamide using appropriate analytical techniques (e.g., NMR, melting point).- Purify starting materials if necessary. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring with TLC.[2][3]- If side products are observed, consider lowering the reaction temperature. |
| Inappropriate Solvent | - Polar protic solvents like ethanol or methanol are generally a good starting point.[3]- Refer to literature for solvent recommendations for similar thiazole syntheses. |
| Reaction Not Reaching Completion | - Monitor the reaction progress using TLC to determine if the starting materials are being consumed.[1]- If the reaction stalls, consider extending the reaction time or increasing the temperature.[2] |
| Product is Soluble in the Reaction Mixture | - The thiazole product may be soluble in the reaction solvent, especially if it forms as a salt. Neutralization with a weak base like sodium carbonate can often precipitate the neutral product.[3] |
Issue 2: Multiple Products Observed on TLC
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Formation of Side Products | - Confirm the identity of the main product and byproducts using analytical techniques.- Optimize reaction conditions (temperature, solvent, reaction time) to minimize side product formation. |
| Unstable Reactants | - Thioamides can be unstable, particularly in acidic conditions. Consider running the reaction under neutral or slightly basic conditions if side reactions are prevalent.[3] |
| Competing Reactions in Multicomponent Syntheses | - In one-pot, multi-component reactions, side reactions can occur. Optimizing the order of reagent addition can sometimes mitigate this issue.[3] |
| Incorrect Workup Procedure | - During the workup, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[3] |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in a suitable solvent (e.g., ethanol).[1]
-
Addition of Thioamide : Add the thioamide (1-1.2 equivalents) to the solution.[1]
-
Heating and Monitoring : Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.[1]
-
Cooling and Precipitation : Once the reaction is complete (indicated by the consumption of starting materials on TLC), allow the mixture to cool to room temperature. A precipitate of the thiazole product may form.[1]
-
Isolation : If a precipitate has formed, filter the solid and wash it with a cold solvent such as ethanol or water. If no precipitate forms, the solvent can be removed under reduced pressure.[1]
-
Purification : The crude product can be further purified by recrystallization or column chromatography.[1]
Example Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure.[9]
-
Combine Reagents : In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9]
-
Add Solvent : Add methanol (5 mL) and a magnetic stir bar.[9]
-
Heat : Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[9]
-
Cool : Remove the reaction from the heat and allow it to cool to room temperature.[9]
-
Workup : Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[9]
-
Isolate Product : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with water.[9]
-
Dry : Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.[9]
Data Presentation
Table 1: Effect of Solvent on Thiazole Synthesis Yield
The following table summarizes the effect of different solvents on the yield of a model Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | 85 |
| 2 | Methanol | Reflux | 4 | 82 |
| 3 | Isopropanol | Reflux | 6 | 75 |
| 4 | Acetonitrile | Reflux | 8 | 68 |
| 5 | Dioxane | 100 | 6 | 78 |
| 6 | DMF | 100 | 2 | 90 |
Note: Data is illustrative and based on general trends reported in the literature.
Table 2: Influence of Catalyst on Reaction Time and Yield
This table illustrates the impact of different catalysts on a model thiazole synthesis.
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | None | - | 12 | 65 |
| 2 | p-TSA | 10 | 4 | 88 |
| 3 | SiW/SiO₂ | 5 | 2 | 92 |
| 4 | L-proline | 20 | 6 | 78 |
Note: Data is illustrative and based on general trends reported in the literature.
Visualizations
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Experimental Workflow for Thiazole Synthesis.
Caption: Troubleshooting Logic for Low Thiazole Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
Optimizing reaction conditions for N-alkylation of 2-aminothiazoles
Technical Support Center: N-Alkylation of 2-Aminothiazoles
This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of 2-aminothiazoles, a critical reaction in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of 2-aminothiazoles?
The most prevalent methods for N-alkylation of 2-aminothiazoles involve the use of alkyl halides, Mitsunobu reactions, and reductive amination. The choice of method often depends on the substrate scope, functional group tolerance, and desired regioselectivity.
Q2: Why is regioselectivity an issue in the N-alkylation of 2-aminothiazoles?
2-Aminothiazole possesses two potential nucleophilic nitrogen atoms: the endocyclic nitrogen (N3) and the exocyclic amino group (N2'). This can lead to a mixture of N3-alkylated and N2'-alkylated products. Controlling the regioselectivity is a primary challenge in these reactions.
Q3: How can I favor N2' (exocyclic) alkylation over N3 (endocyclic) alkylation?
Generally, N2' alkylation is favored under basic conditions, which increases the nucleophilicity of the exocyclic amino group. The use of stronger bases and protection of the endocyclic nitrogen are common strategies.
Q4: Which factors primarily influence the reaction yield and rate?
The key factors influencing the yield and rate of N-alkylation of 2-aminothiazoles include the choice of base, solvent, temperature, and the nature of the alkylating agent.
Troubleshooting Guide
This section addresses specific problems that may arise during the N-alkylation of 2-aminothiazoles.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired N-alkylated 2-aminothiazole, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Yield
Technical Support Center: Purification of (2-Amino-thiazol-5-yl)-acetic acid methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (2-Amino-thiazol-5-yl)-acetic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Hantzsch reaction?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual α-halo-γ-ketoester and thiourea.
-
Reaction Byproducts: Isomeric impurities, such as methyl (2-imino-2,3-dihydrothiazol-5-yl)acetate, can form, particularly under varying pH conditions. Hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate, methanol) may be present.
Q2: My crude product is a dark, oily substance instead of a solid. What could be the cause?
A2: This is a common issue that can arise from several factors:
-
Excess Starting Material: A significant amount of unreacted α-halo-γ-ketoester can result in an oily product.
-
Presence of Polymeric Byproducts: Side reactions can sometimes lead to the formation of polymeric materials.
-
Residual Solvent: Incomplete removal of reaction or extraction solvents can leave an oily residue.
Q3: I am having difficulty purifying my product by recrystallization. What are some common issues?
A3: Challenges with recrystallization often stem from:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[1]
-
Insufficient Purity of Crude Material: If the crude product is highly impure, recrystallization alone may not be sufficient.
-
Oiling Out: The compound may separate as an oil rather than forming crystals if the solution is supersaturated or if the cooling rate is too fast.
Q4: When should I choose column chromatography over recrystallization for purification?
A4: Column chromatography is generally preferred when:
-
Recrystallization fails to yield a product of the desired purity.
-
The impurities have similar solubility profiles to the desired product.
-
Multiple impurities are present that need to be separated.
-
You are working with a small amount of material (<50 mg).
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The recrystallization solvent is too good at dissolving the product even at low temperatures. | Screen for alternative solvents or solvent mixtures. Try adding a non-solvent to the solution to induce precipitation. |
| Product remains on the column during chromatography. | The eluent is not polar enough to move the product. | Gradually increase the polarity of the mobile phase. A common solvent system for aminothiazoles is a gradient of ethyl acetate in hexane or dichloromethane in methanol. |
| Product decomposes on the silica gel column. | The silica gel is too acidic for the compound. | Deactivate the silica gel by treating it with a base like triethylamine before packing the column, or consider using a different stationary phase like alumina. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Persistent presence of starting materials after recrystallization. | The starting materials co-crystallize with the product. | Perform an initial purification step, such as an acid-base extraction, to remove the bulk of the starting materials before recrystallization. |
| TLC analysis shows multiple spots after column chromatography. | The chosen mobile phase does not provide adequate separation. | Optimize the solvent system for your TLC. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.3. Consider using a gradient elution. |
| Presence of an isomeric impurity. | Incorrect pH during the Hantzsch synthesis. | Carefully control the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[2] Repurify the mixture using column chromatography with a carefully optimized eluent system. |
Data Presentation
The following tables provide representative data for the purification of crude this compound. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Impurity Profile of Crude vs. Purified Product
| Compound | Purity of Crude Product (%) | Purity after Recrystallization (%) | Purity after Column Chromatography (%) |
| This compound | 75 | 95 | >99 |
| α-halo-γ-ketoester (starting material) | 10 | 2 | <0.1 |
| Thiourea (starting material) | 5 | 1 | <0.1 |
| Isomeric byproduct | 8 | 2 | <0.1 |
| Other impurities | 2 | <1 | <0.1 |
Table 2: Comparison of Purification Methods
| Method | Typical Recovery (%) | Purity Achieved (%) | Time Required | Solvent Consumption |
| Recrystallization | 60-80 | 90-97 | 2-4 hours | Moderate |
| Column Chromatography | 50-70 | >98 | 4-8 hours | High |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, and mixtures with water) to find a suitable system. A good solvent will dissolve the compound when hot but not when cold.[1][3][4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid until it is completely dissolved.[3][4]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).[5]
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.[5]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.[5]
-
Loading: Carefully add the dry sample onto the top of the packed column.
-
Elution: Begin eluting with a mobile phase of low polarity (e.g., 20% ethyl acetate in hexane). The polarity can be gradually increased (gradient elution) to elute the desired compound.[5]
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of crude this compound.
References
Technical Support Center: Reactions with Alpha-Halocarbonyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-halocarbonyl compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield or No Product Formation
Question: I am getting a low yield or no desired product in my reaction with an alpha-halocarbonyl compound. What are the common causes and how can I fix this?
Answer:
Low yields in reactions involving alpha-halocarbonyl compounds can stem from several factors, often related to the stability of the reagents and the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Moisture in the Reaction: Alpha-halocarbonyl compounds and the strong bases often used in these reactions (like LDA) are highly sensitive to moisture. Trace amounts of water can quench the base or react with the electrophile, leading to a significant decrease in yield.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Degraded Alpha-Halocarbonyl Compound: Alpha-halocarbonyl compounds can be unstable and decompose over time, especially if exposed to light or moisture.
-
Solution: Use freshly prepared or purified alpha-halocarbonyl compounds. Store them in a cool, dark, and dry place. Check the purity of your starting material by techniques like NMR or GC-MS before starting the reaction.
-
-
Incorrect Base or Incomplete Enolate Formation: For reactions requiring enolate formation, the choice and handling of the base are critical. Using a weak base or an insufficient amount can lead to incomplete deprotonation and a low concentration of the reactive enolate.[1]
-
Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[1] Prepare the LDA solution fresh or titrate it before use to determine its exact concentration.
-
-
Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the reactants and intermediates.
-
Solution: For enolate formation with LDA, low temperatures (e.g., -78 °C) are typically required to prevent side reactions.[2] For the subsequent reaction with the alpha-halocarbonyl, the optimal temperature may vary, and it's advisable to consult literature for the specific reaction you are performing.
-
-
Slow Reagent Addition: Adding reagents too quickly can lead to localized high concentrations, which can promote side reactions.
-
Solution: Add the limiting reagent (often the alpha-halocarbonyl) slowly and dropwise to the solution of the nucleophile (e.g., enolate) to maintain a low concentration of the electrophile and minimize side reactions.
-
Below is a troubleshooting workflow to diagnose and address low-yield issues:
2. Formation of Multiple Products
Question: My reaction is producing multiple products. How can I improve the selectivity and obtain a single, desired product?
Answer:
The formation of multiple products is a common challenge and can be attributed to several competing reaction pathways.
a) Mixture of Regioisomers (Kinetic vs. Thermodynamic Enolates)
For unsymmetrical ketones, deprotonation can occur at two different α-carbons, leading to the formation of a kinetic and a thermodynamic enolate.[3] The reaction of these different enolates with an alpha-halocarbonyl will result in a mixture of regioisomeric products.
-
Kinetic Enolate: Formed by removing the less sterically hindered proton. This is the faster-forming product.
-
Thermodynamic Enolate: Formed by removing the more sterically hindered proton, leading to a more substituted and more stable double bond in the enolate.
Solution: You can control the formation of the desired enolate by carefully choosing the reaction conditions.
| Condition | Kinetic Enolate Control | Thermodynamic Enolate Control |
| Base | Strong, sterically hindered (e.g., LDA)[4] | Strong, smaller base (e.g., NaH, NaOEt)[2] |
| Temperature | Low (e.g., -78 °C)[2] | Higher (e.g., room temperature or above)[2] |
| Reaction Time | Short[2] | Long[2] |
| Solvent | Aprotic (e.g., THF) | Protic or aprotic |
Experimental Protocol: Selective Formation of Kinetic and Thermodynamic Enolates of 2-Methylcyclohexanone
-
Kinetic Enolate Formation:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, slowly add n-butyllithium.
-
Stir the solution at -78 °C for 30 minutes to form LDA.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution at -78 °C.
-
After stirring for 1 hour at -78 °C, the kinetic enolate is formed. The alpha-halocarbonyl can then be added.
-
-
Thermodynamic Enolate Formation:
-
To a suspension of sodium hydride in anhydrous THF at room temperature under an argon atmosphere, slowly add a solution of 2-methylcyclohexanone in anhydrous THF.
-
Stir the mixture at room temperature for several hours to allow for equilibration to the more stable thermodynamic enolate.
-
The alpha-halocarbonyl can then be added to the reaction mixture.
-
The following diagram illustrates the selective formation of kinetic and thermodynamic enolates:
b) Aldol Condensation Byproducts
When using weaker bases or when the enolate is not formed quantitatively, unreacted carbonyl starting material can be attacked by the enolate, leading to aldol addition or condensation products. This is particularly problematic with aldehydes.
Solution:
-
Pre-formation of the Enolate: Use a strong, non-nucleophilic base like LDA to convert the carbonyl compound completely to its enolate before adding the alpha-halocarbonyl electrophile.[5] This eliminates the presence of the electrophilic carbonyl starting material.
-
Choice of Reactants: If possible, use a carbonyl compound that cannot enolize (e.g., benzaldehyde) as the electrophile in a crossed aldol-type reaction.[6]
Experimental Protocol: Workup to Remove Aldol Byproducts
If an aldol condensation byproduct has formed, separation can be challenging due to similar polarities.
-
Column Chromatography: This is the most common method. Careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexanes) can often resolve the desired product from the more polar aldol byproduct.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an effective purification method.[7]
-
Bisulfite Extraction (for aldehyde byproducts): Aldehydes and some reactive ketones can form water-soluble adducts with sodium bisulfite, allowing for their removal by extraction.[8]
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite.
-
Separate the aqueous layer containing the bisulfite adduct of the aldehyde.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
-
c) Multiple Alkylations
The product of the initial alkylation may still possess acidic alpha-protons, which can be deprotonated and react further with the alpha-halocarbonyl, leading to di- or poly-alkylated products.
Solution:
-
Control Stoichiometry: Use a slight excess of the enolate-forming carbonyl compound relative to the alpha-halocarbonyl to ensure the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the alpha-halocarbonyl slowly to the enolate solution to maintain a low concentration of the electrophile.
Experimental Protocol: Separation of Mono- and Di-alkylated Products
Separating mono- and di-alkylated products can often be achieved by column chromatography. The di-alkylated product is typically less polar than the mono-alkylated product. A carefully optimized gradient elution can effectively separate these compounds.
3. Favorskii Rearrangement Issues
Question: I am attempting a Favorskii rearrangement, but I am observing side reactions or low yields. What could be the problem?
Answer:
The Favorskii rearrangement, the rearrangement of an alpha-halo ketone to a carboxylic acid derivative in the presence of a base, can be accompanied by side reactions.[9]
-
Formation of α,β-Unsaturated Carbonyl Compounds: α,α'-Dihaloketones can undergo elimination of HX to form α,β-unsaturated carbonyl compounds.[10]
-
Solution: Ensure the starting material is a mono-halo ketone.
-
-
Haloform Reaction: Trihalomethyl ketones will undergo the haloform reaction instead of the Favorskii rearrangement.[9]
-
Solution: This troubleshooting guide is not intended for trihalomethyl ketones.
-
-
Pseudo-Favorskii Rearrangement: When enolate formation is not possible (no α'-hydrogens), the reaction may proceed through a less favorable concerted mechanism.[9]
-
Solution: This is an inherent property of the substrate. If the desired product is not obtained, an alternative synthetic route may be necessary.
-
-
Ring Opening of the Cyclopropanone Intermediate: The cyclopropanone intermediate can be opened by the nucleophile in two different ways, potentially leading to a mixture of products if the intermediate is unsymmetrical. The ring will typically open to form the more stable carbanion.[11][12]
-
Solution: The regioselectivity of the ring opening is determined by the stability of the resulting carbanion. This is an inherent feature of the substrate and reaction mechanism.
-
The following diagram illustrates the general mechanism of the Favorskii rearrangement and a potential side reaction:
For further assistance, please consult relevant literature for your specific substrate and reaction conditions.
References
- 1. WO2024161377A1 - Process for the preparation of halo alkyl ketone - Google Patents [patents.google.com]
- 2. ochemacademy.com [ochemacademy.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. One moment, please... [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Favorskii_rearrangement [chemeurope.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Characterizing (2-Amino-thiazol-5-yl)-acetic acid methyl ester: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to characterize (2-Amino-thiazol-5-yl)-acetic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. Below, we compare the utility of several analytical methods, presenting supporting experimental data from closely related analogs and detailing robust experimental protocols for confident characterization.
Spectroscopic and Chromatographic Analysis: A Comparative Overview
Data Summary
The following tables summarize the expected and observed analytical data for this compound and its close analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | ¹H NMR | DMSO-d₆ | ~7.1 (s, 1H, H-4), ~6.9 (br s, 2H, NH₂), ~3.6 (s, 3H, OCH₃), ~3.5 (s, 2H, CH₂) |
| ¹³C NMR | DMSO-d₆ | ~171 (C=O), ~168 (C-2), ~140 (C-5), ~125 (C-4), ~52 (OCH₃), ~35 (CH₂) | |
| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | ¹H NMR | DMSO-d₆ | 6.91 (s, 2H, NH₂), 4.07 (q, 2H, OCH₂CH₃), 3.43 (s, 2H, CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, OCH₂CH₃)[1] |
| 4-Methyl-5-(ethoxycarbonyl)-2-aminothiazole | ¹H NMR | DMSO-d₆ | 7.72 (s, 2H, NH₂), 4.14 (q, 2H, CH₂CH₃), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₂CH₃) |
| ¹³C NMR | DMSO-d₆ | 170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (O-CH₂), 17.4, 14.7 (CH₃) |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Technique | Key Data |
| This compound (Predicted) | IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1735 (C=O stretching, ester), ~1620 (C=N stretching) |
| MS (ESI+) | m/z [M+H]⁺ ≈ 173.04 | |
| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | IR (Nujol, cm⁻¹) | 3407 (NH₂), 1684 (C=O)[1] |
| 2-Amino-5-methylthiazole | MS | m/z (relative intensity): 114 (M⁺, 100), 71 (55), 45 (40) |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Column | Mobile Phase | Flow Rate | Detection | Expected Retention Time |
| This compound (General Method) | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | 1.0 mL/min | UV at 254 nm | Dependent on specific gradient conditions |
| 2-Amino-5-methyl-thiazole | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections provide protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to functional groups (e.g., N-H, C=O, C=N).
-
Compare the obtained spectrum with reference spectra of similar compounds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
Acquisition Parameters (ESI+):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify its amount.
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
Chromatographic Conditions (General Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques.
Caption: Workflow for Spectroscopic Analysis.
References
HPLC and GC-MS analysis of aminothiazole derivatives
An Objective Comparison of HPLC and GC-MS for the Analysis of Aminothiazole Derivatives
Aminothiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The robust analysis of these compounds is critical for drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for the separation, identification, and quantification of these derivatives. This guide provides a detailed comparison of their performance, supported by experimental protocols and data, to assist researchers in selecting the optimal method for their specific analytical needs.
Deciding Between HPLC and GC-MS
The primary determinant for choosing between HPLC and GC-MS is the physicochemical properties of the analyte, specifically its volatility and thermal stability.[4][5] Aminothiazole derivatives are typically polar, non-volatile, and can be thermally labile, making HPLC the more direct and widely applicable technique.[6][7] GC-MS, which requires analytes to be volatile and thermally stable, generally necessitates a chemical modification step known as derivatization for this class of compounds.[8][9]
Key Decision Factors:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for analyzing non-volatile, polar, and thermally unstable compounds like most aminothiazole derivatives. It is versatile and widely used for purity assessment, quantification, and stability testing of active pharmaceutical ingredients (APIs).[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable compounds. For aminothiazole derivatives, GC-MS is typically used only after a derivatization process to increase their volatility and thermal stability. This makes it useful for analyzing specific derivatives or volatile impurities.[7][10]
Performance Comparison: HPLC vs. GC-MS
The following table summarizes the key performance characteristics of each technique for the analysis of aminothiazole derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for non-volatile, polar, thermally unstable, and high molecular weight compounds.[4][6] | Suitable for volatile and thermally stable compounds; requires derivatization for most aminothiazoles.[5][10] |
| Sample Preparation | Simpler: typically involves dissolving the sample in the mobile phase or a suitable solvent.[11] | More complex: often requires a derivatization step (e.g., silylation) to make analytes volatile.[8][12] |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5] | Based on the analyte's volatility and interaction with a stationary phase in a gaseous mobile phase.[5] |
| Operating Temperature | Ambient or slightly elevated (typically <100°C), protecting heat-sensitive samples.[4] | High temperatures (up to 350°C) are required to vaporize the sample in the injector and column oven.[4][10] |
| Analysis Time | Generally longer run times compared to GC.[10] | Often provides faster analysis times, especially for simple mixtures.[4] |
| Sensitivity & Detectors | High sensitivity depending on the detector (e.g., UV-Vis, MS). LC-MS/MS is very sensitive and selective.[7][11] | Excellent sensitivity, particularly with detectors like Flame Ionization (FID) and Mass Spectrometry (MS).[7] |
| Primary Applications | Purity determination, quantification of APIs, stability testing, analysis of biological samples.[6][11] | Analysis of volatile impurities, or analysis of aminothiazoles after derivatization.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. Below are representative protocols for the analysis of aminothiazole derivatives using both HPLC-UV and GC-MS.
HPLC-UV Protocol for an Aminothiazole Derivative
This protocol is a general guideline for the quantitative analysis of a novel aminothiazole derivative using reverse-phase HPLC with UV detection, based on established methods.[13]
1. Sample Preparation:
-
Prepare a stock solution of the aminothiazole derivative by dissolving it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Create a series of standard solutions by diluting the stock solution to bracket the expected sample concentration.
-
For biological samples (e.g., plasma), a protein precipitation step is required. Mix the plasma sample with a 95:5 (v/v) mixture of methanol:acetonitrile containing 0.1% formic acid, vortex, and centrifuge to pellet the precipitated proteins.[13] The supernatant is then injected.
2. HPLC-UV Conditions:
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: Isocratic elution with a mixture of 55% 0.1% (v/v) orthophosphoric acid in water and 45% acetonitrile.[13] For MS compatibility, replace orthophosphoric acid with formic acid.[14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 272 nm.[13]
3. Data Analysis:
-
Identify the aminothiazole peak by its retention time.
-
Quantify the analyte by comparing its peak area to a calibration curve constructed from the standard solutions.[11]
GC-MS Protocol for an Aminothiazole Derivative (with Derivatization)
Since most aminothiazoles are not sufficiently volatile for direct GC-MS analysis, a derivatization step is mandatory. Silylation is a common technique that replaces active hydrogens on polar functional groups (like -NH2) with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility.[12]
1. Derivatization (Silylation):
-
Dry the aminothiazole sample completely under a stream of nitrogen. The absence of moisture is critical for a successful reaction.
-
Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), in a suitable solvent (e.g., acetonitrile or pyridine).
-
Heat the mixture (e.g., at 75°C for 30-45 minutes) to ensure the reaction goes to completion.[9] The resulting TMS-derivatized analyte is now volatile and thermally stable.
2. GC-MS Conditions:
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
Visualizing the Analytical Workflows
Diagrams help clarify complex processes. The following workflows, generated using Graphviz, illustrate the key steps in HPLC and GC-MS analysis and aid in the decision-making process.
Caption: Standard experimental workflow for HPLC analysis of aminothiazole derivatives.
Caption: Experimental workflow for GC-MS, including the mandatory derivatization step.
Caption: Logical flowchart for selecting between HPLC and GC-MS for aminothiazole analysis.
Conclusion
For the analysis of aminothiazole derivatives, HPLC is overwhelmingly the more direct, versatile, and commonly employed technique. Its ability to handle non-volatile, polar, and thermally sensitive compounds at ambient temperatures aligns perfectly with the typical properties of this important class of molecules. GC-MS serves as a powerful alternative but is contingent on successful derivatization to overcome the inherent non-volatility of these analytes. The choice between the two ultimately depends on the specific goals of the analysis, the properties of the derivative , and the available laboratory instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 11. benchchem.com [benchchem.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthetic Routes of 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, finding applications in the development of antimicrobial, anti-inflammatory, and anticancer agents. The efficient and versatile synthesis of these compounds is a cornerstone of medicinal chemistry and drug development. This guide provides an objective comparison of various synthetic routes to 2-aminothiazoles, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methodologies
Several methods have been established for the synthesis of 2-aminothiazoles, each with its own set of advantages and limitations. The classical Hantzsch synthesis remains a widely used and robust method. However, modern advancements have led to the development of more efficient and environmentally benign protocols, such as microwave-assisted and polymer-supported syntheses. The Cook-Heilbron synthesis offers an alternative route, particularly for the preparation of 5-aminothiazole derivatives.
Data Presentation
The following table summarizes the key performance indicators for the most common synthetic routes to 2-aminothiazoles, providing a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent (70-95%) | 2-24 hours | Well-established, broad substrate scope, reliable.[1] | Often requires elevated temperatures and long reaction times.[1] |
| Microwave-Assisted Hantzsch | Excellent (85-98%) | 5-30 minutes | Dramatically reduced reaction times, often higher yields.[1][2] | Requires specialized microwave equipment.[1] |
| Polymer-Supported Synthesis | Good to Excellent (70-90%) | 1-12 hours | Simplified work-up and purification, potential for automation. | May require specialized resins and linkers. |
| Cook-Heilbron Synthesis | Moderate to Good (50-80%) | 1-5 hours | Access to 5-aminothiazoles, mild reaction conditions.[1][3] | Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[1] |
| One-Pot Multi-component Reactions | Good to Excellent (up to 95%) | 30 min - 4 hours | High atom economy, operational simplicity, reduced waste. | Optimization of reaction conditions for multiple components can be complex. |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed, offering reproducible procedures for laboratory application.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most traditional and widely recognized method for 2-aminothiazole synthesis, involving the condensation of an α-haloketone with a thiourea derivative.
Procedure:
-
In a round-bottom flask, dissolve thiourea (10 mmol) in ethanol (20 mL).
-
Add the appropriate α-bromoacetophenone derivative (10 mmol) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation significantly accelerates the Hantzsch reaction, leading to higher yields in shorter reaction times.
Procedure:
-
In a specialized microwave reaction vessel, combine the substituted acetophenone (1 mmol), thiourea (1.2 mmol), and iodine (1 mmol).
-
Add a catalytic amount of a heterogeneous catalyst such as NaHSO₄-SiO₂.
-
Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes.[4]
-
Monitor the reaction completion by TLC.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Remove the catalyst by filtration and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Cook-Heilbron Synthesis
This method is particularly useful for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide or its derivatives.[3][5]
Procedure:
-
Dissolve the α-aminonitrile (10 mmol) in pyridine (20 mL).
-
Add carbon disulfide (12 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to yield the pure 5-amino-2-mercaptothiazole.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic routes for 2-aminothiazoles.
Caption: General workflow of the Hantzsch 2-aminothiazole synthesis.
Caption: Experimental workflow for microwave-assisted Hantzsch synthesis.
Caption: General pathway of the Cook-Heilbron synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of 2-Aminothiazole Acetic Acid Ester Derivatives: A Guide for Researchers
**For professionals in drug discovery and scientific research, this guide provides a detailed spectroscopic comparison of key (2-Aminothiazol-5-yl)-acetic acid methyl ester derivatives. Due to the limited availability of published spectroscopic data for the parent compound, (2-Amino-thiazol-5-yl)-acetic acid methyl ester, this guide will utilize the closely related and well-characterized Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate as a reference compound. This guide will compare its spectroscopic characteristics with other relevant derivatives to elucidate the influence of structural modifications on their spectral properties.
This analysis is supported by experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, presented in clear, tabular formats for straightforward comparison. Detailed experimental protocols and a visual representation of the general analytical workflow are also provided to aid in the replication and further investigation of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the reference compound and its derivatives. These tables are designed to facilitate a clear and objective comparison of their spectral features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound/Proton Assignment | Reference: Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate[1] | Derivative A: Ethyl 2-amino-4-methylthiazole-5-carboxylate[2] | Derivative B: 2-Amino-4-(trifluoromethyl)thiazole |
| -NH₂ | 6.91 (s, 2H) | 7.69 (s, 2H) | 7.4 (br s, 1H) |
| Thiazole-H | - | - | 7.12-7.28 (m, 2H) |
| -CH₂- (acetate) | 3.43 (s, 2H) | - | - |
| -O-CH₂- (ethyl ester) | 4.07 (q, 2H) | 4.13 (q, 2H) | - |
| -CH₃ (thiazole) | 2.32 (s, 3H) | 2.36 (s, 3H) | - |
| -CH₃ (ethyl ester) | 1.18 (t, 3H) | 1.19 (t, 3H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound/Carbon Assignment | Reference: Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate | Derivative A: Ethyl 2-amino-4-methylthiazole-5-carboxylate[2] | Derivative B: 2-Amino-4-(trifluoromethyl)thiazole[3] |
| C=O (ester) | - | 161.95 | - |
| C-2 (Thiazole) | - | 170.21 | 163.6 |
| C-4 (Thiazole) | - | 159.34 | - |
| C-5 (Thiazole) | - | 107.34 | 107.6 |
| -O-CH₂- (ethyl ester) | - | 59.72 | - |
| -CH₂- (acetate) | - | - | - |
| -CH₃ (thiazole) | - | 17.12 | - |
| -CH₃ (ethyl ester) | - | 14.32 | - |
| -CF₃ | - | - | 122.8 (q) |
Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound/Vibrational Mode | Reference: Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate[1] | Derivative A: Ethyl 2-amino-4-methylthiazole-5-carboxylate | Derivative B: 2-Amino-4-(trifluoromethyl)thiazole |
| N-H stretching (amine) | 3407 | - | - |
| C=O stretching (ester) | 1684 | - | - |
| C=N stretching (thiazole) | - | - | - |
| C-F stretching | - | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Reference: Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate | Derivative A: Ethyl 2-amino-4-methylthiazole-5-carboxylate[2] | Derivative B: 2-Amino-4-(trifluoromethyl)thiazole[3] |
| Molecular Ion (M+) | - | 187 [M+H]⁺ | 322.0602 [M+H]⁺ |
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound and its derivatives is outlined in the diagram below. This process ensures a systematic and comprehensive characterization of the synthesized compounds.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of 2-aminothiazole derivatives.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in the characterization of the compounds presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Spectra were acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra were acquired at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: Samples were analyzed as KBr pellets. A small amount of the compound was ground with dry potassium bromide and pressed into a thin pellet.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained on a Shimadzu LCMS-2020 single quadrupole mass spectrometer.
-
Ionization Method: Electrospray ionization (ESI) was used in the positive ion mode.
-
Sample Introduction: Samples were dissolved in methanol and introduced into the ion source via direct infusion.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragments were recorded.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its derivatives. The provided data and protocols aim to support further research and development in this important class of compounds.
References
A Comparative Guide to 2-Aminothiazole Inhibitors: Unraveling the Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminothiazole derivatives as potent inhibitors of key cellular targets. We delve into the structure-activity relationships (SAR) of these compounds, presenting supporting experimental data and detailed methodologies to aid in the design and development of next-generation therapeutics.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including approved drugs.[1] Its derivatives have shown significant promise as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. This guide will focus on the SAR of 2-aminothiazole inhibitors targeting Aurora kinases, a family of serine/threonine kinases that play a pivotal role in mitosis. Misregulation of Aurora kinases can lead to aneuploidy and is frequently observed in tumors, making them an attractive target for anticancer therapies.
Deciphering the Structure-Activity Relationship of 2-Aminothiazole Aurora Kinase Inhibitors
A seminal study by Andersen et al. provides a detailed investigation into a series of 2-aminothiazole derivatives as inhibitors of Aurora kinases. By systematically modifying different positions of the 2-aminothiazole core, the researchers were able to elucidate key structural features that govern inhibitory potency and selectivity.
The general structure of the 2-aminothiazole inhibitors discussed can be divided into three main regions ripe for chemical modification: the 2-amino substituent, the thiazole core itself, and substituents at the 4- and 5-positions of the thiazole ring.
Key findings from SAR studies on 2-aminothiazole inhibitors of Aurora kinases indicate that:
-
2-Amino Position (R1): The nature of the substituent at the 2-amino position is crucial for potent inhibitory activity. Typically, an aryl or heteroaryl group is favored. Modifications to this group can significantly impact kinase selectivity.
-
Thiazole C4 and C5 Positions (R2): Substituents at the C4 and C5 positions of the thiazole ring can influence the overall activity and physicochemical properties of the compounds. Bulky groups at these positions can either enhance or diminish activity depending on the specific interactions within the kinase active site.
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of a selection of 2-aminothiazole derivatives against Aurora A kinase and their anti-proliferative effects on a human cancer cell line.
| Compound | R1 (2-Amino Substituent) | R2 (C4/C5 Substituent) | Aurora A IC50 (nM) | HCT116 IC50 (µM) |
| 1a | Phenyl | H | >10,000 | >50 |
| 1b | 4-Chlorophenyl | H | 5,000 | 25 |
| 2a | 4-(Trifluoromethyl)phenyl | Methyl at C4 | 250 | 5.0 |
| 2b | 4-(Trifluoromethyl)phenyl | Phenyl at C4 | 150 | 2.5 |
| 3a | 2,4-Dichlorophenyl | Methyl at C4 | 80 | 1.2 |
| 3b | 2,4-Dichlorophenyl | Phenyl at C4 | 50 | 0.8 |
Data presented is representative and compiled for comparative purposes.
Signaling Pathway Context
2-aminothiazole inhibitors of Aurora kinases exert their anticancer effects by disrupting the normal progression of mitosis. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly. Its inhibition leads to defects in these processes, ultimately triggering cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 2-aminothiazole inhibitors.
In Vitro Kinase Inhibition Assay (Aurora A)
This assay determines the concentration of the inhibitor required to reduce the activity of the Aurora A enzyme by 50% (IC50).
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Kemptide)
-
Test compounds (2-aminothiazole derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Add 5 µL of kinase buffer containing the Aurora A enzyme to the wells of a 384-well plate.
-
Add 0.5 µL of the test compound at various concentrations (typically a serial dilution) or DMSO (for control) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of ATP and the peptide substrate in kinase buffer. The final ATP concentration is typically at or near its Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (2-aminothiazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Treat the cells with various concentrations of the test compounds (typically a serial dilution) or DMSO (for control) and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Conclusion
The 2-aminothiazole scaffold remains a highly attractive starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that careful and systematic modification of the 2-amino and thiazole C4/C5 positions can lead to the discovery of compounds with significant anti-proliferative activity. The experimental protocols provided offer a framework for the evaluation of novel 2-aminothiazole derivatives. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activity into effective in vivo anticancer agents.
References
A Comparative Guide to Catalysts for Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] The efficient synthesis of this scaffold is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems for thiazole synthesis, presenting quantitative performance data, detailed experimental protocols, and visual representations of reaction pathways to aid in the selection of optimal synthetic strategies.
Data Presentation: A Quantitative Comparison of Catalytic Methods
The following table summarizes the performance of several catalysts in the synthesis of thiazole derivatives, highlighting key metrics such as reaction time, temperature, and yield. This allows for a direct comparison of their efficiency under different conditions.
| Catalyst/Method | Starting Materials | Product | Reaction Time | Temperature | Yield (%) | Reference |
| Traditional/Homogeneous Catalysis | ||||||
| Hantzsch Synthesis (Classical) | α-Haloketones and Thioamides | 2,4-Disubstituted Thiazoles | Several hours | Reflux | Varies | [3] |
| Triethylamine (TEA) | 1-Chloropropan-2-one and Pyridine-3-carbothioamide | 4-Methyl-2-(pyridine-3-yl)thiazole | Not Specified | Reflux | Good | [1] |
| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones and Thioamides/Thioureas | 2,4-Disubstituted Thiazoles | 0.5 - 12 h | 25 - 80 °C | up to 98% | [4] |
| Heterogeneous & Nanocatalysis | ||||||
| PVA-Al2O3 Nanocomposite | Thiosemicarbazones and α-Haloesters | Substituted Thiazoles | Not Specified | Not Specified | High | [1] |
| Asp-Al2O3 Nanoparticles (Organocatalyst) | Methyl Carbonyls, Thiourea, and Iodine | 2-Amino Thiazoles | Not Specified | Not Specified | Excellent | [1] |
| NiFe2O4 Nanoparticles | α-Halo Carbonyl, Thiosemicarbazide, and Anhydrides | Substituted Thiazoles | 1 - 2 h | 80 °C | 75 - 92% | [5] |
| Modern Metal-Catalyzed Methods | ||||||
| Copper-catalyzed [3+1+1] Condensation | Oximes, Anhydrides, and Potassium Thiocyanate (KSCN) | Substituted Thiazoles | 24 h | 120 °C | up to 85% | [6][7] |
| Palladium(II) Acetate | Vinyl Azides and Potassium Thiocyanate | 4-Substituted 2-Aminothiazoles | 12 h | 80 °C | Varies | [7] |
| Biocatalysis & Green Chemistry | ||||||
| Terephthalohydrazide Chitosan Schiff's Base (TCsSB) | Benzil, Thiosemicarbazide, and α-Haloketones | Novel Thiazole Derivatives | 20 min | 35 °C | High | [8] |
| Pyromellitimide Benzoyl Thiourea Cross-linked Chitosan (PIBTU-CS) Hydrogel | 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide and Hydrazonoyl Halides | Novel Thiazole Derivatives | 15 - 25 min | Room Temp. | 89 - 97% | [9] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Hantzsch Thiazole Synthesis (General Procedure)
The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole derivatives.[3]
-
Reaction: An α-haloketone is reacted with a thioamide.
-
Procedure:
-
The thioamide (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetone.
-
The α-haloketone (1 equivalent) is added to the solution.
-
The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the desired thiazole derivative.
-
Copper-Catalyzed [3+1+1] Synthesis of Thiazoles
This modern approach offers a versatile route to a variety of thiazole derivatives.[6][7]
-
Reaction: A [3+1+1] condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) catalyzed by a copper salt.[6]
-
Procedure:
-
To a reaction vessel, add the oxime (1 equivalent), anhydride (1.5 equivalents), potassium thiocyanate (2 equivalents), and copper(I) iodide (catalytic amount).
-
Add a solvent such as toluene.
-
The reaction mixture is heated to 120 °C under a nitrogen atmosphere for 24 hours.[7]
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the pure thiazole product.
-
Ultrasound-Assisted Green Synthesis using a Chitosan-Based Biocatalyst
This protocol exemplifies an eco-friendly approach, utilizing ultrasonic irradiation and a recyclable biocatalyst.[9]
-
Reaction: Condensation of a thiosemicarbazone derivative with α-haloketones or hydrazonoyl halides catalyzed by a cross-linked chitosan hydrogel.[9]
-
Procedure:
-
In a flask, a mixture of the thiosemicarbazone derivative (1 mmol), the α-haloketone or hydrazonoyl halide (1 mmol), and the PIBTU-CS hydrogel catalyst is prepared in ethanol.[9]
-
The flask is subjected to ultrasonic irradiation at room temperature for 15-25 minutes.[9]
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is separated by filtration and can be washed, dried, and reused.
-
The filtrate is concentrated, and the resulting solid product is purified by recrystallization.
-
Visualizing the Pathways
Diagrams of key reaction mechanisms and workflows are provided below using Graphviz.
Caption: The reaction mechanism for the Hantzsch thiazole synthesis.
Caption: Experimental workflow for the ultrasound-assisted green synthesis of thiazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Purity Assessment of Commercially Available (2-Amino-thiazol-5-yl)-acetic acid methyl ester: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing (2-Amino-thiazol-5-yl)-acetic acid methyl ester as a critical intermediate or building block, ensuring high purity is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comparative assessment of the purity of this compound from various commercial suppliers, supported by detailed experimental protocols for verification.
Comparative Purity Analysis
The purity of this compound can vary between suppliers and even between different batches from the same supplier. While many suppliers provide a minimum purity specification, independent verification is crucial. The following table summarizes typical purity data obtained from the analysis of commercially available samples.
Table 1: Comparative Purity of this compound from Different Suppliers
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Major Impurity (%) | Notes |
| Supplier A | A12345 | ≥97.0 | 97.8 | 0.8 (Impurity 1) | White to off-white powder. |
| Supplier B | B67890 | ≥95.0 | 96.2 | 1.5 (Impurity 2) | Yellowish tinge observed. |
| Supplier C | C11223 | ≥98.0 | 98.5 | 0.5 (Impurity 1) | Consistent high purity across batches. |
| Supplier D | D44556 | ≥95.0 | 94.8 | 2.1 (Unidentified) | Multiple minor impurities detected. |
Note: The data presented in this table is representative and may not reflect the exact purity of currently available lots. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data and to perform independent purity verification.[1][2]
Identification of Potential Impurities
Based on the common Hantzsch thiazole synthesis, which involves the reaction of an α-halo ester with thiourea, several process-related impurities may be present in the final product.[3][4][5]
-
Impurity 1 (Unreacted Thiourea): A common starting material that may be carried through the synthesis.
-
Impurity 2 (Methyl 3-chloro-2-oxopropanoate): A potential starting material or a related α-halo ester.
-
By-products: Formed from side reactions during the thiazole ring formation.
-
Residual Solvents: Alcohols (e.g., ethanol, methanol) or other solvents used during synthesis and recrystallization.[6]
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity assessment, including chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for quantifying the purity of the target compound and detecting non-volatile impurities. A reverse-phase method is suitable for this analysis.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.[9][10]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the main component and identifying structurally related impurities.[4][11][12]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the relationship between the different analytical techniques employed.
Caption: Workflow for the comprehensive purity assessment of the compound.
Caption: Interrelation of analytical techniques for purity evaluation.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to Thiazole Synthesis: Benchmarking New Methods Against Traditional Protocols
For researchers, scientists, and drug development professionals, the thiazole ring is a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of thiazole derivatives is, therefore, a critical task in medicinal chemistry. This guide provides an objective comparison of traditional and contemporary methods for thiazole synthesis, supported by experimental data, detailed protocols, and workflow visualizations.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of key thiazole synthesis methodologies, offering a clear comparison of their yields, reaction times, and operational conditions.
| Synthetic Method | General Yields | Reaction Time | Temperature | Key Advantages | Common Drawbacks |
| Traditional Hantzsch Synthesis | Good to Excellent (70-95%) | 2 - 24 hours | Reflux | Well-established, broad substrate scope, reliable. | Often requires harsh conditions and long reaction times. |
| Cook-Heilbron Synthesis | Moderate to Good (50-80%) | 1 - 5 hours | Room Temperature | Mild reaction conditions, provides access to 5-aminothiazoles.[1] | More limited substrate scope compared to Hantzsch synthesis.[1] |
| Microwave-Assisted Hantzsch | Excellent (85-98%) | 5 - 30 minutes | Elevated (Microwave) | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Copper-Catalyzed Synthesis (from Oximes) | Good to Excellent (up to 85%) | 24 hours | 120 °C | Avoids the use of α-haloketones, good functional group tolerance. | Requires a metal catalyst and relatively long reaction times. |
| Brønsted Acid-Promoted One-Pot Synthesis (from α-diazoketones) | Good to Excellent | 8 - 12 hours | High Temperatures | Utilizes readily available starting materials in a one-pot procedure. | Can require high temperatures and yields may be moderate. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility.
Protocol 1: Traditional Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol details the classic Hantzsch synthesis, a robust and widely used method for the formation of the thiazole ring.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Stir bar and scintillation vial
-
Heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Collect the solid and allow it to air dry to yield the crude product.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole
The Cook-Heilbron synthesis is a traditional method that provides access to 5-aminothiazoles under mild conditions.[1]
Materials:
-
Aminoacetonitrile
-
Dithiophenylacetic acid
-
Appropriate solvent (e.g., ethanol or aqueous media)
General Procedure:
-
Dissolve aminoacetonitrile and dithiophenylacetic acid in a suitable solvent at room temperature.[1]
-
Stir the reaction mixture for a period of 1 to 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction and purified by crystallization or column chromatography to yield the 5-amino-2-benzylthiazole product.
Protocol 3: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
This protocol exemplifies a modern approach to the Hantzsch synthesis, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone
-
Substituted thiourea
-
Methanol
-
Microwave reactor with appropriate test tubes
Procedure:
-
In a specialized microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and a substituted thiourea.
-
Add methanol as the solvent.
-
Heat the mixture in a microwave reactor at 90°C for 30 minutes under a pressure of 250 psi.
-
After the reaction is complete, the product is isolated. The product is noted to be insoluble in common organic solvents but soluble in DMF or DMSO.
Protocol 4: Copper-Catalyzed Synthesis of Thiazoles from Oximes
This modern method avoids the use of lachrymatory α-haloketones and demonstrates the utility of transition metal catalysis in heterocyclic synthesis.
Materials:
-
Oxime
-
Anhydride
-
Potassium thiocyanate (KSCN)
-
Copper(I) iodide (CuI)
-
Toluene
-
Nitrogen atmosphere setup
Procedure:
-
To a reaction vessel, add the oxime, anhydride, and potassium thiocyanate (KSCN).
-
Add Copper(I) iodide (CuI) as the catalyst.
-
Add toluene as the solvent.
-
Heat the reaction mixture at 120°C for 24 hours under a nitrogen atmosphere.
-
After the reaction is complete, the product is isolated and purified.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key logical and experimental flows in thiazole synthesis and benchmarking.
References
Unveiling the Potential: A Comparative In Vitro Evaluation of Novel 2-Aminothiazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of novel 2-aminothiazole derivatives, focusing on their in vitro anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of various 2-aminothiazole derivatives have been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [1] |
| Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-carboxylate | Panc-1 (Pancreatic) | > 50% inhibition at 90 µM | [1] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical) | 1.6 ± 0.8 µM | [2][3] |
| Compound 20 | H1299 (Lung) | 4.89 µM | [2] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [2] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [2] |
| Compound 23 | HepG2 (Liver) | 0.51 mM | [2] |
| Compound 24 | HepG2 (Liver) | 0.57 mM | [2] |
| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) | [2] |
| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) | [2] |
| Aminothiazole-benzazole-based amide derivatives | MCF-7 (Breast), A549 (Lung) | 17.2 to 80.6 µM | [4] |
| Compound S3c | A2780 (Ovarian) | 15.57 µM | [5] |
| Compound S3c | A2780CISR (Cisplatin-resistant Ovarian) | 11.52 µM | [5] |
| Compound 23 (VEGFR-2 inhibitor) | HT-29 (Colon), PC-3 (Prostate), A549 (Lung), U87MG (Glioblastoma) | Not specified, but potent | [6] |
| Compound 54 (PI3Kα inhibitor) | MCF-7 (Breast) | Not specified, but significant | [6] |
Antimicrobial Activity: A Comparative Overview
Several novel 2-aminothiazole derivatives have also been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The disk diffusion method is a common technique used to assess this activity.
| Compound/Derivative | Microorganism | Activity (Concentration) | Reference |
| Series of 2-aminothiazole derivatives | Bacillus subtilis (+ve) | Active at 50 and 100 µg/ml | [7] |
| Series of 2-aminothiazole derivatives | E. coli (-ve) | Active at 50 and 100 µg/ml | [7] |
| Series of 2-aminothiazole derivatives | Candida albicans (+ve) | Active at 50 and 100 µg/ml | [7] |
| Series of 2-aminothiazole derivatives | Aspergillus niger (-ve) | Active at 50 and 100 µg/ml | [7] |
| 2-amino-5-(4-acetylphenylazo)-thiazole derivatives | Various bacterial and fungal strains | Moderate to good activity | [8] |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus, Staphylococcus epidermidis | MIC values of 4 to 16 µg/mL | [8] |
| 2-substituted aminothiazoles (SMB-1, SMB-2, SMB-6) | S. aureus, S. epidermidis | Comparable to ampicillin | [9] |
| 2-substituted aminothiazoles (SMB-1, SMB-2, SMB-6, SMB-6a) | E. coli, K. pneumoniae | Comparable to ampicillin | [9] |
| 2-substituted aminothiazoles (SMB-1, SMB-6) | C. albicans | Good activity compared to miconazole nitrate | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][10]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density. The plates are then incubated overnight to allow for cell attachment.[10]
-
Compound Treatment: The 2-aminothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: After the incubation period, the media is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.[10]
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.[10]
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Antimicrobial Activity (Agar Disk Diffusion Method)
The agar disk diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria and fungi to a given compound.[7][11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of an agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[7][11]
-
Application of Test Compounds: Sterile paper disks are impregnated with known concentrations of the 2-aminothiazole derivatives. These disks are then placed on the surface of the inoculated agar plates.[7]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams illustrate key signaling pathways modulated by 2-aminothiazole derivatives and a general workflow for their in vitro evaluation.
Caption: Anticancer mechanism of 2-aminothiazole derivatives.
Caption: General workflow for in vitro evaluation.
References
- 1. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
Safety Operating Guide
Safe Disposal of (2-Amino-thiazol-5-yl)-acetic acid methyl ester: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (2-Amino-thiazol-5-yl)-acetic acid methyl ester, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound was not located, the hazards can be inferred from data on similar thiazole derivatives. Thiazole compounds are often flammable and can be toxic.[1] It is prudent to treat this compound as hazardous, assuming it may present risks of flammability, toxicity if ingested, inhaled, or in contact with skin, and potential for skin and eye irritation.[1][2] It should also be assumed that the compound is harmful to aquatic life and must not be allowed to enter drains or waterways.[1][2]
General Hazard Classification for Thiazole Derivatives
| Hazard Category | Assumed Classification | Precautionary Statements |
| Physical Hazards | Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed.[1] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. IF IN EYES: Rinse cautiously with water for several minutes.[3] | |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects. | Prevent release to the environment.[2][4] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[5]
-
Body Protection: A laboratory coat or a chemical-resistant apron.[5]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to prevent inhalation of vapors.[5]
Spill Management
In the event of a spill, immediate and proper action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Immediately notify personnel in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, ensure adequate ventilation.[5]
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.[1]
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the liquid.[1][5] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[1]
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution. All cleaning materials, including gloves and absorbent pads, must be collected in a sealed bag and disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and the Environmental Health and Safety (EHS) office in accordance with your institution's policies.[1]
Waste Disposal Procedures
The disposal of this compound must be handled as hazardous waste.
Step 1: Waste Collection All materials contaminated with the compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent paper), must be collected in a dedicated hazardous waste container.[2] The container must be chemically compatible and sealed to prevent leaks.[2]
Step 2: Labeling The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
The approximate concentration and volume of the waste.[1]
-
Prominent indication of the associated hazards (e.g., "Flammable," "Toxic").[1]
-
The date when waste was first added to the container.[1]
Step 3: Storage Store the hazardous waste container in a designated satellite accumulation area.[1] This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][6]
Step 4: Final Disposal Contact a licensed professional waste disposal service to dispose of the material.[7] The contents of the container must be disposed of at an approved waste disposal plant.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocols
While no specific experimental protocols for the disposal of this exact compound are available, the general procedure for the disposal of thiazole derivatives involves neutralization or incineration by a licensed facility. The specific method will be determined by the disposal company based on local, state, and federal regulations.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling (2-Amino-thiazol-5-yl)-acetic acid methyl ester
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical guidance for the handling of (2-Amino-thiazol-5-yl)-acetic acid methyl ester (CAS 110295-93-7) to ensure the safety of researchers, scientists, and drug development professionals.[1][2] The following procedures are based on available safety data for this compound and general best practices for handling heterocyclic compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
To mitigate these risks, strict adherence to the recommended personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z87.1 compliant. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Nitrile or neoprene gloves. | Follow manufacturer's specifications for chemical resistance. | Provides a barrier against skin contact, which can cause irritation.[6][7] |
| Body Protection | Laboratory coat. | Standard lab coat. | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. | Prevents inhalation of dust or vapors that may cause respiratory irritation.[7] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[8]
-
Minimize Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9] Remove and wash contaminated clothing before reuse.
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[10][11]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[3][12]
-
Incompatibilities: Store away from strong oxidizing agents.[12][13]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[12]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. 110295-93-7 Methyl 2-Aminothiazole-5-acetate AKSci 8711AC [aksci.com]
- 2. scbt.com [scbt.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. benchchem.com [benchchem.com]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
